Fmoc-D-Lys(Ivdde)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJUCZESVFWSO-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-D-Lys(Ivdde)-OH for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Fmoc-D-Lys(Ivdde)-OH: A Gateway to Complex Peptides
This compound is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of sophisticated peptide structures with high precision.[1] Its primary function lies in the strategic incorporation of a D-lysine residue into a growing peptide chain, where the side-chain's primary amine is masked by the selectively removable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group. This orthogonal protection strategy is paramount for the synthesis of branched, cyclic, and site-specifically labeled peptides, which are of significant interest in drug discovery and development.[1][2][3]
The utility of the Ivdde group stems from its stability under the basic conditions required for the removal of the N-α-Fmoc group (typically with piperidine) and the acidic conditions used for the final cleavage of the peptide from the resin.[4] However, the Ivdde group can be selectively and mildly cleaved using a solution of hydrazine, leaving other protecting groups intact. This critical feature allows for the unmasking of the lysine's ε-amino group at a specific point during the synthesis, providing a reactive handle for further chemical modifications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Synonym | Nα-Fmoc-Nε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-lysine |
| CAS Number | 1272755-33-5 |
| Molecular Formula | C₃₄H₄₂N₂O₆ |
| Molecular Weight | 574.71 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMF and other common SPPS solvents |
| Storage | -10 to -25°C |
Harnessing this compound in Experimental Workflows
The strategic use of this compound opens avenues for creating peptides with diverse architectures and functionalities. Below are detailed experimental protocols for its application in the synthesis of branched and cyclic peptides, along with a workflow for site-specific labeling.
Experimental Protocols
1. Synthesis of a Branched Peptide
This protocol outlines the synthesis of a branched peptide where a secondary peptide chain is grown from the side chain of a D-lysine residue.
-
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)
-
Base (e.g., NMM or DIPEA)
-
20% (v/v) piperidine in DMF
-
5% (v/v) hydrazine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Anhydrous DMF
-
-
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Main Chain Elongation:
-
Perform standard Fmoc-SPPS cycles to assemble the main peptide chain up to the desired branching point.
-
For each coupling, use 4 equivalents of the Fmoc-amino acid, 3.8 equivalents of HBTU/HOBt, and 8 equivalents of DIPEA in DMF. Allow the coupling to proceed for 1-2 hours at room temperature.
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).
-
-
Incorporation of the Branching Point: Couple this compound using the same coupling protocol as in the previous step.
-
Continuation of Main Chain Synthesis: Continue elongating the main peptide chain to the desired length following standard Fmoc-SPPS protocols.
-
Selective Ivdde Deprotection:
-
Wash the resin thoroughly with DMF.
-
Treat the resin with 5% hydrazine in DMF (3 x 10 minutes) to remove the Ivdde group from the D-lysine side chain.
-
Wash the resin extensively with DMF to remove all traces of hydrazine.
-
-
Branched Chain Synthesis: Synthesize the secondary peptide chain on the now-free ε-amino group of the D-lysine residue using standard Fmoc-SPPS cycles.
-
Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the branched peptide by reverse-phase HPLC.
-
2. On-Resin Cyclization via Lysine Side Chain
This protocol describes the formation of a cyclic peptide through an amide bond between the N-terminus and the lysine side chain.
-
Materials:
-
2-Chlorotrityl chloride resin pre-loaded with the C-terminal amino acid
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)
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Base (e.g., NMM or DIPEA)
-
20% (v/v) piperidine in DMF
-
2% (v/v) hydrazine in DMF
-
Cyclization reagents (e.g., PyBOP, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Anhydrous DMF
-
-
Procedure:
-
Linear Peptide Synthesis: Assemble the linear peptide on the 2-chlorotrityl resin using standard Fmoc-SPPS, incorporating this compound at the desired position.
-
N-terminal Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Selective Ivdde Deprotection:
-
Wash the resin thoroughly with DMF.
-
Treat the resin with 2% hydrazine in DMF (3 x 3 minutes) to deprotect the lysine side chain.
-
Wash the resin extensively with DMF.
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Allow the cyclization reaction to proceed overnight at room temperature.
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin and purify as described in the branched peptide protocol.
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Quantitative Data Presentation
The efficiency of Ivdde removal and the purity of the resulting peptides are critical parameters. The following tables summarize key quantitative data from representative experiments.
Table 1: Optimization of Ivdde Removal
| Hydrazine Concentration | Reaction Time | Number of Repetitions | Deprotection Efficiency |
| 2% | 3 min | 3 | Incomplete |
| 2% | 5 min | 3 | ~50% |
| 4% | 3 min | 3 | Near complete |
Data adapted from an optimization study on a model peptide.
Table 2: Purity of Peptides Synthesized using Microwave-Enhanced SPPS with Fmoc-Lys(Ivdde)-OH
| Peptide | Synthesis Time | Crude Purity |
| Lactoferricin-lactoferrampin chimera | < 5 hours | 77% |
| Histone H2B-1A fragment conjugate | < 5 hours | 75% |
| Tetra-branched antifreeze peptide analog | < 5 hours | 71% |
Data from a study on microwave-assisted synthesis of branched peptides.
Visualizing Experimental Workflows and Logical Relationships
Graphviz diagrams provide a clear visual representation of complex workflows and relationships.
Conclusion
This compound is an indispensable tool for the modern peptide chemist. Its unique orthogonal protecting group strategy allows for the precise and efficient synthesis of complex peptides that would otherwise be challenging to produce. The ability to create branched, cyclic, and site-specifically modified peptides opens up a vast landscape for the development of novel therapeutics, diagnostic agents, and research tools. A thorough understanding of its properties and the optimization of its use in experimental protocols, as outlined in this guide, are essential for researchers and drug development professionals seeking to push the boundaries of peptide science.
References
The ivDde Protecting Group: An In-depth Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptide architectures. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group has emerged as a vital tool, particularly in Fmoc-based strategies.[1][2] Its unique cleavage conditions, orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group, enable the selective deprotection of primary amines, primarily the ε-amino group of lysine.[1][3][4] This technical guide provides a comprehensive overview of the ivDde protecting group, its applications, quantitative performance metrics, detailed experimental protocols, and key logical workflows, serving as a critical resource for researchers in peptide chemistry and drug development.
The ivDde group is a more sterically hindered analogue of the Dde group, offering enhanced stability and reduced risk of premature cleavage or migration during prolonged synthesis. It is stable to the standard conditions used for Fmoc removal (20% piperidine in DMF) and resin cleavage (trifluoroacetic acid), making it an ideal choice for the synthesis of branched peptides, cyclic peptides, and peptides requiring site-specific side-chain modifications.
Core Principles and Advantages
The utility of the ivDde group is rooted in its orthogonal deprotection strategy. While the temporary Nα-Fmoc protecting group is removed by a base (typically piperidine) and most permanent side-chain protecting groups are removed by a strong acid (like TFA), the ivDde group is selectively cleaved by a dilute solution of hydrazine in a polar aprotic solvent such as DMF. This three-dimensional orthogonality is the cornerstone of its application in complex peptide synthesis.
Key Advantages:
-
Orthogonality: Stable to both acidic and basic conditions commonly used in Fmoc-SPPS, allowing for selective deprotection without affecting other protecting groups.
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Enhanced Stability: The increased steric hindrance of the isovaleryl group in ivDde minimizes the risk of migration to unprotected amines, a known issue with the less hindered Dde group.
-
Versatility: Enables the synthesis of a wide array of complex peptides, including branched peptides for creating synthetic vaccines or drug delivery systems, and cyclic peptides with improved stability and bioactivity.
-
Monitoring of Deprotection: The cleavage of the ivDde group with hydrazine yields a chromophoric indazole byproduct that can be monitored spectrophotometrically at 290 nm to track the reaction's progress.
Data Presentation: Quantitative Analysis of ivDde Deprotection
The efficiency of ivDde cleavage can be influenced by several factors, including hydrazine concentration, reaction time, and the peptide sequence itself. The following tables summarize key quantitative data related to ivDde deprotection.
| Parameter | Condition | Observation | Reference(s) |
| Hydrazine Concentration | 2% hydrazine in DMF | Standard condition for ivDde removal. | |
| 4% hydrazine in DMF | Increased concentration can improve deprotection efficiency, especially for difficult sequences. | ||
| 5% hydrazine in DMF | Used in microwave-enhanced SPPS for rapid deprotection. | ||
| >2% hydrazine | Higher concentrations may lead to side reactions, such as peptide cleavage at Gly residues and conversion of Arg to Orn. | ||
| Deprotection Time | 3 x 3 minutes | A common protocol for standard ivDde removal. | |
| 3 x 5 minutes | Longer reaction times can increase deprotection completion, though may only provide marginal increases. | ||
| 3 x 10 minutes | Recommended for automated synthesis platforms with oscillating mixing. | ||
| Deprotection Efficiency | Standard Conditions | Can be sluggish and incomplete, particularly in aggregated sequences or when the ivDde-protected residue is near the C-terminus. | |
| Optimized Conditions | Near complete removal can be achieved by increasing hydrazine concentration and/or the number of treatments. | ||
| Purity of Resulting Peptides | Branched Peptides | Synthesis of a branched gp41 variant after Lys(ivDde) deprotection resulted in a purity of 93%. | |
| Microwave-assisted Synthesis | Rapid synthesis of a branched antimicrobial peptide achieved 77% purity. |
Experimental Protocols
Standard ivDde Deprotection Protocol (Batch-wise)
This protocol is a standard method for the removal of the ivDde protecting group from a peptide synthesized on a solid support.
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Resin Preparation: Place the peptidyl-resin in a suitable reaction vessel.
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). Prepare approximately 25 mL of this solution per gram of resin.
-
First Hydrazine Treatment: Add the 2% hydrazine solution to the resin. Allow the mixture to react at room temperature for 3 minutes with gentle agitation.
-
Filtration: Drain the deprotection solution from the resin.
-
Repeat Treatments: Repeat the hydrazine treatment (steps 3 and 4) two more times to ensure complete removal of the ivDde group. For challenging sequences, increasing the number of treatments to five may be beneficial.
-
Washing: Wash the resin thoroughly with DMF (at least 3 times) to remove residual hydrazine and the indazole byproduct.
Protocol for Branched Peptide Synthesis using Fmoc-Lys(ivDde)-OH (Microwave-Enhanced)
This protocol outlines the synthesis of a branched peptide on a solid support using microwave-enhanced SPPS.
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Initial Peptide Chain Synthesis: Synthesize the primary peptide chain on a suitable resin (e.g., Rink Amide ProTide LL resin) using a microwave peptide synthesizer.
-
Incorporation of Fmoc-Lys(ivDde)-OH: At the desired branching point, couple Fmoc-Lys(ivDde)-OH to the growing peptide chain.
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Completion of the Main Chain: Continue the synthesis of the main peptide chain to its desired length.
-
N-terminal Protection (Optional but Recommended): If the final N-terminal residue is not Boc-protected, it is advisable to protect it with a Boc group to prevent side reactions during hydrazinolysis.
-
ivDde Deprotection:
-
Prepare a 5% solution of hydrazine in DMF.
-
Treat the resin with the hydrazine solution under microwave irradiation according to the synthesizer's protocol for deprotection.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Second Peptide Chain Synthesis: Synthesize the second peptide chain on the now-deprotected ε-amino group of the lysine residue using standard microwave-enhanced SPPS protocols.
-
Cleavage and Deprotection: Cleave the completed branched peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT).
Troubleshooting Incomplete ivDde Cleavage
Incomplete deprotection is a potential challenge, often due to peptide aggregation.
-
Increase Hydrazine Concentration: Gradually increase the hydrazine concentration to 4% or 5%.
-
Increase Reaction Time and/or Repetitions: Extend the duration of each hydrazine treatment or increase the number of treatments.
-
Pre-cleavage Swelling: Swell the resin in a 1:1 mixture of DMF:DCM for 1 hour before hydrazine treatment to disrupt aggregation.
-
Alternative Reagents: In cases of severe difficulty, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used as an alternative to hydrazine.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical cleavage mechanism of the ivDde protecting group.
Caption: Experimental workflow for branched peptide synthesis using ivDde.
Caption: Logical relationship of the orthogonal ivDde protection strategy.
Conclusion
The ivDde protecting group is an indispensable tool in modern peptide chemistry, facilitating the synthesis of complex and novel peptide structures. Its robust stability and orthogonal cleavage properties provide chemists with the flexibility to perform site-specific modifications with high fidelity. While challenges such as incomplete cleavage in aggregated sequences exist, these can often be overcome by optimizing reaction conditions or employing alternative deprotection reagents. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize the ivDde protecting group in their pursuit of innovative peptide-based therapeutics and research tools.
References
A Deep Dive into Orthogonal Protection in Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, particularly for therapeutic and research applications, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptides. The Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method, celebrated for its mild reaction conditions. Central to the success of this strategy is the concept of orthogonal protection , which allows for the selective removal of specific protecting groups without affecting others, enabling the synthesis of complex peptides with diverse modifications. This technical guide provides a comprehensive exploration of orthogonal protection in Fmoc-SPPS, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their synthetic endeavors.
The Core Principle: Orthogonality in Fmoc-SPPS
The elegance of the Fmoc-SPPS strategy lies in its inherent orthogonality. The Nα-amino protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] In contrast, the protecting groups for the reactive side chains of amino acids are typically acid-labile, most commonly based on the tert-butyl (tBu) group.[3][4] This fundamental difference in chemical lability allows for the iterative removal of the Nα-Fmoc group to elongate the peptide chain, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[2]
This primary level of orthogonality is the bedrock of Fmoc-SPPS. However, for the synthesis of more complex peptides, such as those with branches, cyclic structures, or site-specific labels, a higher level of orthogonality is required. This is achieved by employing a third class of protecting groups for specific amino acid side chains that can be removed under conditions that are orthogonal to both the base-labile Fmoc group and the strongly acid-labile tBu-based groups.
Key Orthogonal Protecting Groups in Fmoc-SPPS
Several protecting groups have been developed to offer this additional layer of selectivity. The most commonly employed groups include the 4-methyltrityl (Mtt), 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde), and allyloxycarbonyl (Alloc) groups. The choice of a specific orthogonal protecting group depends on the desired modification and the overall synthetic strategy.
Quantitative Data on Orthogonal Protecting Group Deprotection
The efficiency and selectivity of deprotection are critical for the successful application of these orthogonal strategies. The following table summarizes quantitative data and key conditions for the removal of commonly used orthogonal protecting groups.
| Protecting Group | Amino Acid Side Chain | Deprotection Reagent(s) | Typical Reaction Time | Deprotection Yield | Reference(s) |
| Mtt (4-methyltrityl) | Lys, Orn | 1-2% TFA, 2% TIS in DCM | 30 min (repeated) | High (monitored by color test) | |
| DCM/HFIP/TFE/TES (6.5:2:1:0.5) | 1-2 hours | High | |||
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Lys, Orn | 2% Hydrazine monohydrate in DMF | 3 x 3 min | >95% | |
| Hydroxylamine HCl (1 equiv.), Imidazole (0.75 equiv.) in NMP | 30-60 min | High | |||
| Alloc (allyloxycarbonyl) | Lys, Orn, Asp, Glu | Pd(PPh₃)₄, Phenylsilane in DCM | 2 x 20 min | High |
Experimental Protocols
Detailed and reliable protocols are essential for the successful implementation of orthogonal protection strategies. The following sections provide step-by-step methodologies for the selective deprotection of Mtt, Dde, and Alloc groups on a solid support.
Protocol 1: Selective Deprotection of the Mtt Group
The Mtt group is cleaved under mildly acidic conditions, leaving tBu-based protecting groups and the peptide-resin linkage intact.
Reagents:
-
Deprotection Solution: 1% (v/v) Trifluoroacetic acid (TFA) and 2% (v/v) Triisopropylsilane (TIS) in Dichloromethane (DCM).
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
10% (v/v) Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Mtt-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM and add the deprotection solution (approximately 10 mL per gram of resin).
-
Gently agitate the suspension at room temperature for 30 minutes.
-
Monitoring the reaction: Remove a few resin beads, wash with DCM, and add a drop of neat TFA. An immediate orange color indicates the presence of the Mtt cation, and the reaction should be continued for another 30 minutes.
-
Once the deprotection is complete (no orange coloration in the test), filter the resin.
-
Wash the resin sequentially with DCM (2 x 10 mL), Methanol (2 x 10 mL), and DCM (2 x 10 mL).
-
Neutralize the resin by washing with 10% DIEA in DMF (2 x 10 mL).
-
Wash the resin with DMF (3 x 10 mL) to prepare it for the subsequent coupling or modification step.
Protocol 2: Selective Deprotection of the Dde Group
The Dde group is labile to hydrazine, providing a highly orthogonal deprotection strategy.
Reagents:
-
2% (v/v) Hydrazine monohydrate in DMF.
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Dde-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the 2% hydrazine/DMF solution (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 3 minutes.
-
Drain the reagent solution.
-
Repeat steps 3 and 4 two more times.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin). The resin is now ready for the next synthetic step.
Note: For peptides where the N-terminal Fmoc group needs to be preserved, a milder deprotection cocktail of hydroxylamine hydrochloride and imidazole in NMP can be used.
Protocol 3: Selective Deprotection of the Alloc Group
The Alloc group is removed by palladium(0)-catalyzed allyl transfer, offering another orthogonal deprotection scheme.
Reagents:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM in a reaction vessel for 30-60 minutes.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM.
-
Add the palladium catalyst solution to the resin suspension.
-
Add phenylsilane (20-25 equivalents relative to resin loading) to the resin suspension.
-
Gently agitate the mixture at room temperature for 20 minutes.
-
Drain the reaction solution.
-
Repeat steps 3-6 one more time.
-
Wash the resin thoroughly with DCM (3 times), followed by DMF (3 times) to remove residual catalyst and scavenger. The resin is now ready for the subsequent reaction.
Visualizing Workflows and Logical Relationships
To further clarify the concepts and procedures described, the following diagrams have been generated using the Graphviz (DOT language).
The General Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Orthogonal Protection and Deprotection Strategy
Caption: Workflow illustrating the use of an orthogonal protecting group for on-resin modification.
Decision Tree for Selecting an Orthogonal Protecting Group
Caption: A decision-making guide for choosing an appropriate orthogonal protecting group.
Conclusion
The principle of orthogonal protection is a cornerstone of modern Fmoc-based SPPS, enabling the synthesis of increasingly complex and modified peptides. By providing a palette of protecting groups with distinct chemical labilities, researchers can selectively unmask specific functionalities on the growing peptide chain for further modification. The Mtt, Dde, and Alloc groups, each with their unique deprotection protocols, offer a powerful toolkit for the construction of branched, cyclic, and labeled peptides. A thorough understanding of the quantitative aspects of their stability and the meticulous execution of the detailed experimental protocols are critical for harnessing the full potential of orthogonal protection strategies in advancing peptide-based research and drug development.
References
A Technical Guide to Fmoc-D-Lys(Ivdde)-OH: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Lys(ivDde)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide architectures such as branched and cyclic peptides. Its utility lies in the orthogonal protection strategy afforded by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on the side-chain amine of D-lysine. This guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols for the use of this compound in peptide synthesis.
Core Properties of this compound
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1272755-33-5 | [1][2] |
| Molecular Weight | 574.71 g/mol | [1][3] |
| Molecular Formula | C₃₄H₄₂N₂O₆ |
Orthogonal Protection Strategy
The ivDde protecting group is a cornerstone of orthogonal peptide synthesis strategies. It exhibits stability under the basic conditions used for the removal of the Nα-Fmoc group (e.g., piperidine) and the acidic conditions used for the cleavage of many side-chain protecting groups and the final peptide from the resin (e.g., trifluoroacetic acid - TFA). The selective removal of the ivDde group is achieved using a dilute solution of hydrazine, allowing for site-specific modification of the lysine side-chain while the peptide remains attached to the solid support.
This orthogonal property is fundamental for the synthesis of branched peptides, where a second peptide chain is elongated from the lysine side-chain, and for the attachment of various moieties like fluorophores, biotin, or cytotoxic drugs.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated microwave peptide synthesizer.
Materials:
-
Rink Amide ProTide LL resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure
-
Deprotection solution: 20% piperidine and 0.1 M Oxyma Pure in DMF
-
ivDde deprotection solution: 5% hydrazine in DMF
-
Capping solution: 10% Ac₂O in DMF
-
Cleavage cocktail: 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT
-
Diethyl ether (Et₂O)
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine and 0.1 M Oxyma Pure in DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (5-fold excess) using DIC and Oxyma Pure in DMF. For the incorporation of the branch point, use this compound.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the primary peptide chain is assembled.
-
Selective ivDde Deprotection: Following the completion of the main chain, selectively remove the ivDde group from the lysine side-chain by treating the peptidyl-resin with 5% hydrazine in DMF.
-
Branch Elongation: Couple the first amino acid of the branch chain to the now-free ε-amine of the D-lysine residue.
-
Continue Branch Synthesis: Continue the peptide synthesis for the branch chain by repeating the deprotection and coupling cycles.
-
N-terminal Capping: After the final Fmoc deprotection, cap the N-terminus by treating with 10% Ac₂O in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail of 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT.
-
Precipitation and Lyophilization: Precipitate the crude peptide with cold diethyl ether and lyophilize overnight.
Manual ivDde Deprotection Protocol
This protocol details the manual procedure for the selective removal of the ivDde protecting group from a peptidyl-resin.
Materials:
-
Peptidyl-resin containing a Lys(ivDde) residue
-
ivDde deprotection solution: 2% hydrazine monohydrate in DMF
-
DMF for washing
Methodology:
-
Place the peptidyl-resin in a suitable reaction vessel.
-
Add the 2% hydrazine solution in DMF (approximately 25 mL per gram of resin).
-
Allow the suspension to stand at room temperature for 3 minutes.
-
Filter the resin and repeat the hydrazine treatment two more times.
-
Wash the partially deprotected resin thoroughly with DMF.
Applications of this compound
The unique properties of this compound have led to its widespread use in various advanced peptide chemistry applications:
-
Synthesis of Branched Peptides: As detailed in the protocol above, it is instrumental in creating unsymmetrically branched peptides with diverse biological functions, including antimicrobial peptides and synthetic vaccines.
-
Site-Specific Labeling: The selective deprotection of the lysine side-chain allows for the precise attachment of reporter molecules such as fluorophores and biotin for use in diagnostic and imaging applications.
-
Peptide Cyclization: The ε-amino group of lysine can be used as an anchor point for on-resin cyclization, leading to the formation of conformationally constrained and often more potent peptide analogs.
-
Synthesis of Peptide-Drug Conjugates: The lysine side-chain can be modified with cytotoxic drugs to create targeted therapeutics.
Visualizing the Workflow: Synthesis of a Branched Peptide
The following diagram illustrates the key steps in the synthesis of a branched peptide using this compound.
Caption: Workflow for branched peptide synthesis using this compound.
Signaling Pathways and Logical Relationships
While this compound is a synthetic building block and not directly involved in biological signaling pathways, its use enables the synthesis of peptides that can probe or modulate such pathways. The logical relationship central to its utility is the principle of orthogonal protection, which can be visualized as follows:
Caption: Orthogonal deprotection strategy with Fmoc, ivDde, and TFA-labile groups.
References
Solubility and stability of Fmoc-D-Lys(Ivdde)-OH in common solvents.
An In-depth Technical Guide on the Solubility and Stability of Fmoc-D-Lys(Ivdde)-OH in Common Solvents
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of protected amino acids is paramount for the successful solid-phase peptide synthesis (SPPS). This guide provides a detailed analysis of the solubility and stability of this compound, a critical building block for the synthesis of complex peptides.
Introduction
This compound is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain epsilon-amino group is protected by an orthogonal 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group. The Ivdde group is a hindered variant of the Dde protecting group, offering enhanced stability. This orthogonal protection scheme allows for the selective deprotection of the lysine side chain, enabling site-specific modifications such as branching, cyclization, or the attachment of labels.
Solubility
The solubility of this compound is a critical factor in ensuring efficient coupling reactions during SPPS. The compound is generally soluble in polar organic solvents commonly used in peptide synthesis.
Qualitative Solubility: this compound is readily soluble in polar organic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2]
Quantitative Solubility Data:
While comprehensive quantitative solubility data in a wide range of solvents is not extensively published, the following table summarizes available information and data for structurally similar compounds to provide a practical reference.
| Solvent | Reported Solubility | Remarks |
| N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmol in 2 mL) | A common solvent for SPPS, providing good solubility for most Fmoc-amino acids. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Often used to dissolve difficult or aggregated peptides and protected amino acids. |
| N-Methyl-2-pyrrolidone (NMP) | Expected to be soluble | A common alternative to DMF in SPPS. |
| Dichloromethane (DCM) | Limited solubility is expected | Generally, Fmoc-amino acids have lower solubility in less polar solvents like DCM. |
| Tetrahydrofuran (THF) | Limited solubility is expected | Similar to DCM, solubility is likely to be lower compared to highly polar aprotic solvents. |
Stability Profile
The stability of the Fmoc and Ivdde protecting groups under various conditions dictates the strategic planning of the peptide synthesis.
Fmoc Group Stability: The Fmoc group is characterized by its stability in acidic conditions and its lability towards bases.
| Condition | Stability |
| Acidic (e.g., TFA) | Stable.[1][3][4] |
| Basic (e.g., Piperidine) | Labile. Typically removed with 20% piperidine in DMF. The half-life in this solution is approximately 6 seconds. |
| Hydrazine | Labile. |
Ivdde Group Stability: The Ivdde group offers orthogonal stability, being resistant to the conditions used for Fmoc group removal.
| Condition | Stability |
| Acidic (e.g., TFA) | Stable. |
| Basic (e.g., Piperidine) | Generally stable, significantly more so than the Dde group, and less prone to migration. However, some studies suggest it may not be completely stable to repeated piperidine treatments during the synthesis of long sequences. |
| Hydrazine | Labile. Selectively cleaved by a solution of hydrazine in DMF. |
| Hydroxylamine | Labile. |
Storage Stability: For long-term storage, it is recommended to keep this compound in a cool and dry place. Recommended storage temperatures vary by supplier but are generally in the range of +5 ± 3 °C or -10 to -25°C.
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a general method for the quantitative determination of the solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Solvents of interest (e.g., DMF, DMSO, NMP)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector (set to detect the Fmoc group, e.g., at 265 nm or 301 nm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Accurately prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 1 mg/mL in DMF).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
-
Calibration Curve Generation:
-
Inject the standard solutions into the HPLC system.
-
Plot the peak area from the chromatograms against the corresponding concentration to generate a calibration curve.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent in a vial.
-
Tightly cap the vial and vortex thoroughly.
-
Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the saturated solution to pellet the undissolved solid.
-
Carefully take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L or mol/L).
-
Protocol for Ivdde Group Deprotection
This protocol describes the on-resin cleavage of the Ivdde protecting group.
Materials:
-
Peptide-resin containing a Lys(Ivdde) residue
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
-
Shaker vessel
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For difficult sequences, the concentration can be increased up to 10%.
-
Drain the DMF from the resin.
-
Add the hydrazine solution to the resin (e.g., 10 mL per gram of resin).
-
Shake the mixture at room temperature. The reaction time can be optimized, with typical treatments ranging from 3 to 10 minutes.
-
Drain the deprotection solution.
-
Repeat the hydrazine treatment 2-3 times to ensure complete removal.
-
Wash the resin thoroughly with DMF to remove any residual reagents.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
The following diagram illustrates the logical workflow for assessing the solubility and stability of this compound.
Caption: Workflow for solubility and stability testing.
Orthogonal Deprotection Strategy
The following diagram illustrates the orthogonal nature of the Fmoc and Ivdde protecting groups in SPPS.
Caption: Orthogonal deprotection of Fmoc and Ivdde.
References
Fmoc-D-Lys(Ivdde)-OH: A Technical Guide to its Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-D-Lys(Ivdde)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), offering a critical advantage in the construction of complex, modified peptides. Its unique feature lies in the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group on the side chain of D-lysine. This group provides orthogonal protection, remaining stable during the piperidine-mediated cleavage of the N-α-Fmoc group, yet it can be selectively removed under mild hydrazine treatment. This orthogonality is paramount for the site-specific modification of peptide side chains, enabling the synthesis of branched peptides, cyclic peptides, and peptides conjugated to various moieties such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG). This guide provides an in-depth overview of the key features, advantages, and experimental protocols associated with the use of this compound.
Core Features and Advantages
The principal advantage of this compound stems from the properties of the Ivdde protecting group:
-
Orthogonal Protection: The Ivdde group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1][2][3] This allows for the stepwise elongation of the peptide without premature deprotection of the lysine side chain.
-
Selective Cleavage: The Ivdde group can be selectively and efficiently removed by treatment with a dilute solution of hydrazine (typically 2-5% in DMF) without affecting other acid-labile side-chain protecting groups such as Boc, tBu, Trt, and Pbf.[2][4]
-
Enhanced Stability: Compared to the related Dde protecting group, the Ivdde group exhibits greater stability and is less prone to migration to unprotected lysine side chains, ensuring higher fidelity during complex syntheses.
-
Versatility in Peptide Modification: The selective deprotection of the lysine side chain opens up a plethora of possibilities for on-resin modifications, including branching of the peptide chain, cyclization, and conjugation to a wide array of molecules.
Quantitative Data
The following tables summarize key quantitative parameters associated with the use of this compound in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1272755-33-5 |
| Molecular Formula | C₃₄H₄₂N₂O₆ |
| Molecular Weight | 574.71 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | ≥98% |
Table 2: Reagents and Conditions for Deprotection in Fmoc-SPPS
| Protecting Group | Reagent | Concentration | Reaction Time | Stability of Other Groups |
| Fmoc | Piperidine in DMF | 20% (v/v) | 5-20 min | Ivdde, Boc, tBu, Trt, Pbf are stable |
| Ivdde | Hydrazine in DMF | 2-5% (v/v) | 3-10 min (repeated) | Boc, tBu, Trt, Pbf are stable |
| Acid-labile side chains (e.g., Boc, tBu) | Trifluoroacetic acid (TFA) | 95% (in cleavage cocktail) | 2-4 hours | N/A (Final cleavage) |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Prepare the activation solution: Dissolve 4 equivalents of this compound, 3.8 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activation solution to the resin and shake at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Selective Deprotection of the Ivdde Group
This protocol describes the on-resin removal of the Ivdde protecting group to expose the lysine side-chain amine for further modification.
Materials:
-
Peptide-resin containing a D-Lys(Ivdde) residue
-
Hydrazine monohydrate
-
Solvent: N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine solution for 3-5 minutes at room temperature.
-
Drain the resin and repeat the hydrazine treatment 2-3 more times to ensure complete deprotection. Increasing the hydrazine concentration to 4% can improve the efficiency of removal.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine.
-
The exposed side-chain amine is now ready for subsequent modification.
Visualizations
The following diagrams illustrate key workflows involving this compound.
References
An In-depth Technical Guide on the Core Principles of Incorporating Fmoc-D-Lys(Ivdde)-OH into Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and methodologies for incorporating Fmoc-D-Lys(Ivdde)-OH into synthetic peptides. The unique orthogonal protection strategy offered by this amino acid derivative is a cornerstone in the development of complex, modified, and branched peptides for a wide range of applications in research and drug development.
Core Concepts: The Orthogonal Protection Strategy
This compound is a derivative of the D-isomeric form of lysine, an essential amino acid. Its utility in solid-phase peptide synthesis (SPPS) stems from its two orthogonal protecting groups: the Fluorenylmethyloxycarbonyl (Fmoc) group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)isovaleryl (Ivdde) group.[1][2][3][4][5]
-
Fmoc Group: This base-labile group protects the α-amino group of the lysine. It is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
-
Ivdde Group: This protecting group shields the ε-amino group of the lysine side chain. The Ivdde group is stable to the basic conditions used for Fmoc removal and also to the acidic conditions often used for the final cleavage of the peptide from the resin support. It is selectively cleaved under mild hydrazinolysis conditions, most commonly with a dilute solution of hydrazine in DMF.
This orthogonality allows for the selective deprotection of the lysine side chain while the peptide is still attached to the solid support, enabling site-specific modifications such as branching, cyclization, or the attachment of labels and cargo molecules. The D-configuration of the lysine residue can also be strategically employed to enhance peptide stability against enzymatic degradation.
Data Presentation: Quantitative Parameters for Deprotection
The successful incorporation and selective modification of this compound are contingent on precise reaction conditions. The following tables summarize the key quantitative data for the deprotection of both the Fmoc and Ivdde groups.
| Parameter | Fmoc Deprotection | Ivdde Deprotection | Reference |
| Reagent | Piperidine in DMF | Hydrazine monohydrate in DMF | |
| Concentration | 20% (v/v) | 2-5% (v/v) | |
| Reaction Time | 5-20 minutes | 3-10 minutes (repeated) | |
| Number of Treatments | 1-2 | 2-4 | |
| Monitoring | UV absorbance of the fulvene-piperidine adduct at ~301 nm | UV absorbance of the indazole byproduct at ~290 nm |
| Protecting Group | Cleavage Conditions | Stability | Reference |
| Fmoc | 20% Piperidine/DMF | Acid (TFA), Hydrazine (short exposure) | |
| Ivdde | 2-5% Hydrazine/DMF | Base (Piperidine), Acid (TFA) | |
| tBu, Trt, Pbf (Side Chains) | Trifluoroacetic acid (TFA) based cocktails | Base (Piperidine), Hydrazine |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involved in the incorporation of this compound into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS).
Standard SPPS Cycle for Amino Acid Coupling
This protocol outlines the steps for coupling an Fmoc-protected amino acid, including this compound, to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and an activator base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Selective Ivdde Deprotection
This protocol describes the on-resin cleavage of the Ivdde protecting group from the lysine side chain.
-
Resin Preparation: After the desired peptide sequence has been assembled, ensure the N-terminal α-amino group is protected (either with an Fmoc group or another protecting group like Boc).
-
Hydrazine Treatment:
-
Wash the resin with DMF (3-5 times).
-
Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the hydrazine solution to the resin and agitate for 3-5 minutes at room temperature.
-
Drain the solution. The collected solution can be monitored by UV spectrophotometry at ~290 nm to follow the release of the indazole byproduct.
-
Repeat the hydrazine treatment 2-3 more times until the deprotection is complete (as indicated by the cessation of the increase in UV absorbance).
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts. The newly exposed ε-amino group of the D-lysine is now ready for modification.
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
SPPS Workflow for Incorporating this compound
Caption: SPPS workflow for peptide synthesis.
Logical Relationship for Peptide-Based Cancer Therapy
Caption: Logic of peptide-drug conjugates in cancer therapy.
References
Methodological & Application
Protocol for Selective Deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) Group
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group, a critical step in advanced solid-phase peptide synthesis (SPPS) for the creation of complex peptides, including branched, cyclic, and side-chain modified peptides. The ivDde group offers orthogonality with standard Fmoc and Boc protecting group strategies, being stable to the basic conditions used for Fmoc removal and acidic conditions for resin cleavage.[1][2] Its selective deprotection is most commonly achieved using a dilute solution of hydrazine.[2] This guide presents optimized conditions, alternative methods, and quantitative data to ensure efficient and clean deprotection.
Introduction
The ivDde protecting group is a more sterically hindered version of the Dde group, offering enhanced stability and reduced risk of acyl migration, a known issue with the Dde group during prolonged piperidine treatments for Fmoc removal.[1][2] This stability makes it a preferred choice for the protection of primary amine side chains, such as those of lysine and ornithine, in the synthesis of long or complex peptide sequences.
The orthogonality of the ivDde group allows for its selective removal while the peptide remains attached to the solid support and other protecting groups, such as acid-labile tert-butyl and trityl groups, remain intact. This enables site-specific modifications of the peptide backbone. The most common method for ivDde deprotection involves treatment with a solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).
Key Considerations
-
Orthogonality: The ivDde group is stable to the 20% piperidine in DMF used for Fmoc removal and to trifluoroacetic acid (TFA) used for resin cleavage.
-
N-terminal Protection: Hydrazine solutions will also remove the Fmoc group. Therefore, prior to ivDde deprotection, the N-terminal α-amino group of the peptide should be protected, for instance with a Boc group.
-
Monitoring Deprotection: The reaction of the ivDde group with hydrazine produces a chromophoric indazole byproduct, which can be monitored spectrophotometrically at approximately 290 nm to track the progress of the deprotection reaction.
-
Incomplete Cleavage: In some cases, particularly with aggregated peptide sequences or when the ivDde group is located near the C-terminus, deprotection can be sluggish and incomplete. Optimization of the reaction conditions or the use of alternative reagents may be necessary.
Experimental Protocols
Protocol 1: Standard Hydrazine-Mediated ivDde Deprotection
This protocol is the most widely used method for the removal of the ivDde group from a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin containing the ivDde-protected amino acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Reaction vessel with a filter
-
Shaker or vortex mixer
Procedure:
-
Resin Preparation: Place the peptidyl-resin in a suitable reaction vessel.
-
N-terminal Protection (if necessary): If the N-terminal α-amino group is protected by an Fmoc group, it should be replaced with a Boc group to prevent its removal by hydrazine.
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF. It is recommended not to exceed a 2% hydrazine concentration, as higher concentrations can lead to side reactions such as peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.
-
Deprotection Reaction:
-
Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).
-
Allow the mixture to react at room temperature with gentle agitation (e.g., on a shaker) for 3 minutes.
-
Drain the solution from the reaction vessel.
-
-
Repeat Treatment: Repeat the deprotection reaction (step 4) two more times for a total of three treatments.
-
Washing: After the final deprotection step, thoroughly wash the resin with DMF (3-5 times) to remove all traces of hydrazine and the indazole byproduct.
-
Proceed to Next Step: The resin is now ready for the subsequent reaction, such as side-chain modification.
Protocol 2: Optimized Hydrazine-Mediated ivDde Deprotection for Difficult Sequences
For peptide sequences prone to aggregation or where standard deprotection proves incomplete, optimization of the hydrazine concentration may be necessary.
Materials:
-
Same as Protocol 1
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Optimized Deprotection Solution: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection Reaction:
-
Add the 4% hydrazine/DMF solution to the resin (2 mL for a typical synthesis scale).
-
Allow the mixture to react at room temperature with agitation for 3 minutes.
-
Drain the solution.
-
-
Repeat Treatment: Repeat the deprotection reaction two more times for a total of three treatments.
-
Washing: Thoroughly wash the resin with DMF.
-
Analysis: It is highly recommended to perform a test cleavage and HPLC analysis to confirm the complete removal of the ivDde group before proceeding with the synthesis.
Protocol 3: Alternative Deprotection using Hydroxylamine
In cases where hydrazine is not desirable, for instance, due to its reactivity with other functional groups, a hydroxylamine-based reagent can be used. This method can also be effective for removing the related Dde group in the presence of an Fmoc group.
Materials:
-
Peptidyl-resin containing the ivDde-protected amino acid
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Reaction vessel with a filter
-
Shaker or vortex mixer
Procedure:
-
Resin Preparation: Place the peptidyl-resin in a reaction vessel.
-
Deprotection Solution Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde/ivDde content of the resin) and imidazole (0.75 equivalents based on the Dde/ivDde content) in NMP (approximately 10 mL per gram of resin).
-
Deprotection Reaction:
-
Add the hydroxylamine/imidazole solution to the resin.
-
Gently shake the mixture at room temperature for 30 to 60 minutes.
-
-
Washing: Drain the solution and wash the resin thoroughly with DMF (3 times).
Quantitative Data Summary
The efficiency of ivDde deprotection is highly dependent on the reaction conditions and the peptide sequence. The following tables summarize the impact of varying reaction parameters on deprotection efficiency, based on published experimental data.
Table 1: Effect of Hydrazine Concentration, Reaction Time, and Iterations on ivDde Deprotection Efficiency
| Condition ID | Hydrazine Conc. | Reaction Time (min) | Iterations | Deprotection Efficiency |
| 1 | 2% | 3 | 3 | ~50% |
| 2 | 2% | 5 | 3 | Marginal increase from Condition 1 |
| 3 | 2% | 3 | 4 | Nominal increase from Condition 1 |
| 4 | 4% | 3 | 3 | Nearly complete |
Deprotection efficiency was estimated based on the relative peak areas of the ivDde-protected and deprotected peptide in analytical HPLC chromatograms.
Visualizations
Experimental Workflow for ivDde Deprotection
Caption: A generalized workflow for the selective deprotection of the ivDde group in SPPS.
Chemical Reaction of ivDde Deprotection by Hydrazine
Caption: The reaction of an ivDde-protected amine with hydrazine yields the deprotected amine and a chromophoric indazole byproduct.
References
Application Notes and Protocols for Fmoc-D-Lys(Ivdde)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Lys(Ivdde)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptide structures.[1] This derivative of D-lysine incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group on the ε-amine.[1] The Ivdde group offers orthogonal protection, meaning it can be selectively removed under conditions that do not affect the Fmoc group or many common side-chain protecting groups. This unique characteristic makes this compound an invaluable tool for the synthesis of branched peptides, cyclic peptides, and for site-specific modifications such as bioconjugation.[1][2][3] The Ivdde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid, TFA), but it is readily cleaved by dilute solutions of hydrazine.
Key Properties
| Property | Description | Source |
| Molecular Formula | C34H42N2O6 | |
| Molecular Weight | 574.7 g/mol | |
| Solubility | Soluble in polar organic solvents like DMF and DMSO. | |
| Fmoc Group Stability | Stable in acidic conditions, labile to basic conditions (e.g., 20% piperidine in DMF). | |
| Ivdde Group Stability | Stable in both acidic and basic conditions (including 20% piperidine and TFA), but selectively cleaved by hydrazine. |
Applications
The orthogonal nature of the Ivdde protecting group enables a variety of advanced peptide synthesis strategies:
-
Branched Peptides: The ε-amino group of the D-lysine can be deprotected on-resin to serve as a branching point for the synthesis of a second peptide chain. This is particularly useful for creating synthetic vaccines, drug delivery systems, and mimics of complex protein structures.
-
Cyclic Peptides: The selective deprotection of the lysine side chain allows for on-resin cyclization by forming a lactam bridge with the N-terminal amino acid or another side chain.
-
Site-Specific Conjugation: The exposed ε-amino group after Ivdde removal can be used for the site-specific attachment of various molecules, including fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).
Experimental Protocols
Standard SPPS Coupling of this compound
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Dimethylformamide (DMF)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate this compound (3-5 equivalents relative to resin loading) with coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., NMM or DIEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce this time.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Repeat: Continue with the desired peptide sequence elongation.
Selective Deprotection of the Ivdde Group
This protocol describes the removal of the Ivdde protecting group from the lysine side chain while the peptide remains attached to the resin.
Materials:
-
Peptidyl-resin containing a D-Lys(Ivdde) residue
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare Deprotection Solution: Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF. Higher concentrations of hydrazine (up to 10%) have been used when removal is sluggish, but caution is advised as it can lead to side reactions.
-
Treat the Resin: Add the hydrazine solution to the peptidyl-resin.
-
Reaction Time: Allow the reaction to proceed at room temperature. The reaction is typically performed in multiple, short treatments (e.g., 3 x 3 minutes or 3 x 5 minutes).
-
Monitoring: The removal of the Ivdde group can be monitored by UV spectrophotometry, as the cleavage by-product absorbs at 290 nm.
-
Washing: After complete deprotection, thoroughly wash the resin with DMF (5-7 times).
-
Further Modification: The resin with the deprotected lysine side chain is now ready for subsequent reactions, such as branching, cyclization, or conjugation.
Quantitative Data on Ivdde Removal Conditions
| Hydrazine Concentration | Reaction Time | Repetitions | Result | Source |
| 2% | 3 minutes | 3 | ~50% removal | |
| 2% | 5 minutes | 3 | Marginal increase in removal compared to 3 min | |
| 4% | 3 minutes | 3 | Nearly complete removal | |
| 5% | Not specified | Not specified | Used for branched peptide synthesis |
Logical Workflow for Branched Peptide Synthesis
The following diagram illustrates the overall workflow for synthesizing a branched peptide using this compound.
Caption: Workflow for synthesizing a branched peptide using this compound.
Orthogonal Protection and Deprotection Strategy
This diagram illustrates the orthogonal nature of the Fmoc and Ivdde protecting groups during SPPS.
References
Applications of Fmoc-D-Lys(Ivdde)-OH in Bioconjugation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Lys(Ivdde)-OH is a cornerstone building block in modern peptide chemistry and bioconjugation, offering a strategic advantage for the synthesis of complex and functionalized biomolecules. Its utility lies in the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group on the side-chain amine of D-lysine. The Ivdde group is orthogonal to the acid-labile protecting groups (like Boc and Trityl) and the base-labile Fmoc group, allowing for its selective removal under mild conditions.[1][2][3] This unique feature enables precise, site-specific modifications of peptides both on solid support and in solution.
This document provides a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its integration into your research and development workflows.
Key Applications
The orthogonal nature of the Ivdde protecting group makes this compound an invaluable tool for a variety of bioconjugation applications, including:
-
Synthesis of Branched and Dendrimeric Peptides: The selective deprotection of the lysine side chain allows for the on-resin synthesis of a second peptide chain, creating well-defined branched structures.[4][5] This is particularly useful for developing multivalent binders, vaccine candidates, and drug delivery systems.
-
Site-Specific Labeling: Fluorophores, quenchers, biotin, or other reporter molecules can be precisely attached to the lysine side chain after Ivdde removal. This is critical for creating probes for fluorescence resonance energy transfer (FRET) assays, immunoassays, and cellular imaging.
-
Peptide Cyclization: The deprotected lysine side chain can serve as an anchor point for on-resin cyclization, either through head-to-side-chain or side-chain-to-side-chain strategies. Cyclization can enhance peptide stability, receptor affinity, and bioavailability.
-
PEGylation and Other Modifications: The attachment of polyethylene glycol (PEG) or lipid moieties to the lysine side chain can improve the pharmacokinetic properties of therapeutic peptides.
-
Peptide-Drug Conjugates (PDCs): Cytotoxic drugs or other therapeutic agents can be conjugated to the lysine side chain for targeted delivery to specific cells or tissues.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data related to the use of this compound.
Table 1: Comparison of Orthogonal Lysine Protecting Groups
| Protecting Group | Cleavage Condition | Stable To | Key Features |
| Ivdde | 2-5% Hydrazine in DMF | Piperidine, TFA | More stable to piperidine than Dde; less prone to migration. |
| Dde | 2% Hydrazine in DMF or Hydroxylamine/Imidazole in NMP | Piperidine, TFA | Can be prone to migration in long sequences. |
| Mtt | 1% TFA in DCM | Piperidine, Hydrazine | Highly acid-labile; useful for orthogonal protection with Boc strategy. |
| Alloc | Pd(0) catalyst in the presence of a scavenger | Piperidine, TFA, Hydrazine | Cleavage requires specific and potentially toxic reagents. |
| Boc | Strong acid (e.g., >50% TFA in DCM) | Piperidine, Hydrazine | Standard protecting group for Boc-SPPS. |
Table 2: Typical Reaction Conditions for On-Resin Ivdde Deprotection
| Parameter | Condition | Notes |
| Reagent | 2-5% (v/v) hydrazine monohydrate in DMF | Higher concentrations (up to 10%) may be needed for difficult sequences. |
| Reaction Time | 3 x 3 minutes to 3 x 10 minutes | The number and duration of treatments can be optimized. |
| Temperature | Room Temperature | |
| Monitoring | UV spectrophotometry at 290 nm | The indazole cleavage by-product is chromophoric. |
Experimental Protocols
The following are detailed protocols for key applications of this compound.
Protocol 1: On-Resin Ivdde Deprotection
This protocol describes the selective removal of the Ivdde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin containing a Lys(Ivdde) residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Disposable polypropylene syringes with a frit
-
Shaker
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Drain the DMF from the syringe.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Shake the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5 x 1-minute washes).
-
The resin is now ready for the subsequent conjugation reaction.
Protocol 2: Synthesis of a Branched Peptide
This protocol outlines the synthesis of a branched peptide using this compound as the branching point.
Materials:
-
Fmoc-compatible solid support (e.g., Rink Amide resin)
-
Fmoc-amino acids, including this compound
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA or NMM)
-
20% (v/v) piperidine in DMF
-
2% (v/v) hydrazine monohydrate in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Synthesize the main peptide chain on the solid support using standard Fmoc-SPPS protocols, incorporating this compound at the desired branching position.
-
After the synthesis of the main chain is complete, perform the on-resin Ivdde deprotection as described in Protocol 1 .
-
Synthesize the second peptide chain (the branch) on the deprotected lysine side-chain amine using standard Fmoc-SPPS protocols.
-
Once the synthesis of the branched peptide is complete, deprotect the N-terminal Fmoc group of the final residue.
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a suitable cleavage cocktail.
-
Precipitate the crude branched peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
Protocol 3: Site-Specific Labeling with a Fluorophore
This protocol details the on-resin labeling of a peptide with a fluorescent dye at the lysine side chain.
Materials:
-
Peptidyl-resin with a deprotected lysine side-chain amine (from Protocol 1 )
-
Amine-reactive fluorescent dye (e.g., FITC, NHS-ester of a dye)
-
Anhydrous DMF
-
Base (e.g., DIPEA)
-
Cleavage and purification reagents as in Protocol 2
Procedure:
-
Swell the peptidyl-resin with the free lysine side-chain amine in anhydrous DMF.
-
Dissolve the amine-reactive fluorescent dye (2-5 equivalents relative to the resin loading) in anhydrous DMF.
-
Add the dye solution to the resin, followed by the addition of a base such as DIPEA (4-10 equivalents).
-
Shake the reaction mixture at room temperature for 2-12 hours, protected from light.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Cleave, precipitate, and purify the labeled peptide as described in Protocol 2 .
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this document.
Caption: Orthogonal nature of Fmoc and Ivdde protecting groups in SPPS.
Caption: Workflow for the synthesis of a branched peptide.
Caption: Workflow for site-specific peptide labeling.
References
Application Notes and Protocols: On-Resin Side Chain Modification with Fmoc-D-Lys(Ivdde)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
On-resin peptide modification is a powerful strategy in solid-phase peptide synthesis (SPPS) that allows for the introduction of diverse functionalities into peptides prior to their cleavage from the solid support. This approach is instrumental in the development of complex peptide-based therapeutics, diagnostics, and research tools, including branched and cyclic peptides, as well as peptides conjugated to fluorophores, lipids, or other molecules.[1][2][3] The use of orthogonally protected amino acids is central to this strategy.
Fmoc-D-Lys(Ivdde)-OH is a key building block for such modifications. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group on the side chain of D-lysine offers a distinct advantage due to its unique cleavage conditions.[1][4] This allows for the selective deprotection of the lysine side chain amine while the peptide remains attached to the resin and other protecting groups, including the Nα-Fmoc group, remain intact. These application notes provide a detailed overview and protocols for the efficient use of this compound in on-resin side chain modification.
Principle of Orthogonal Protection with Ivdde
The utility of the Ivdde group lies in its orthogonality within the context of Fmoc-based SPPS. Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups present in the molecule. The Ivdde group is:
-
Stable to Piperidine: It is resistant to the basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc group during peptide chain elongation.
-
Stable to Trifluoroacetic Acid (TFA): It remains intact during the final cleavage of the peptide from the resin and the removal of most other acid-labile side chain protecting groups (e.g., Boc, tBu, Trt).
-
Labile to Hydrazine: The Ivdde group is selectively and efficiently cleaved by a dilute solution of hydrazine (typically 2-10%) in DMF.
This orthogonal protection strategy allows for the selective exposure of the lysine side chain's primary amine at a desired point in the synthesis, enabling site-specific modification.
References
Application Notes and Protocols for ivDde Group Cleavage Using Hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group using hydrazine. The ivDde group is an essential tool in solid-phase peptide synthesis (SPPS) for the orthogonal protection of primary amines, particularly the side chain of lysine. Its stability to piperidine and trifluoroacetic acid (TFA) allows for the selective deprotection of other protecting groups, enabling site-specific modifications of peptides.[1][2]
Introduction
The ivDde protecting group is a more hindered version of the Dde group, offering enhanced stability and reduced migration during prolonged synthesis.[3] Cleavage of the ivDde group is typically achieved by treatment with a dilute solution of hydrazine in a suitable solvent, most commonly N,N-dimethylformamide (DMF). This process is quasi-orthogonal to the standard Fmoc/tBu strategy in SPPS. The reaction can be conveniently monitored by UV spectrophotometry, as the cleavage by-product, an indazole derivative, strongly absorbs at 290 nm.
Cleavage Conditions
The removal of the ivDde group is influenced by several factors, including hydrazine concentration, reaction time, and the number of treatments. While a standard protocol exists, optimization may be necessary for challenging sequences or when the ivDde group is located in a sterically hindered position or an aggregated region of the peptide.
Summary of Hydrazine Cleavage Conditions for ivDde Group
| Parameter | Standard Condition | Optimized/Alternative Conditions | Notes |
| Reagent | 2% (v/v) Hydrazine monohydrate in DMF | 4% to 10% (v/v) Hydrazine in DMF | Higher concentrations may be required for difficult cleavages but increase the risk of side reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP) can be used as an alternative solvent. | DMF is the most commonly used solvent. |
| Temperature | Room Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
| Reaction Time | 3 minutes per treatment | 3 to 5 minutes per treatment | Longer individual reaction times may offer marginal improvement. |
| Number of Treatments | 3 treatments | 3 to 5 or more treatments | Multiple short treatments are generally more effective than a single long one. |
| Monitoring | UV spectrophotometry at 290 nm | Monitor until the absorbance of the filtrate returns to baseline. | The indazole by-product has a strong absorbance at this wavelength. |
Potential Side Reactions and Considerations
-
N-terminal Protection : Since hydrazine can also remove the Fmoc group, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group, prior to ivDde cleavage.
-
Peptide Bond Cleavage : Hydrazine concentrations exceeding 2% may lead to cleavage of the peptide backbone, particularly at Glycine residues.
-
Amino Acid Modification : High concentrations of hydrazine can convert Arginine residues to Ornithine.
-
Incomplete Cleavage : Sluggish or incomplete removal of the ivDde group can occur, especially if it is located near the C-terminus or within an aggregated peptide sequence. In such cases, increasing the hydrazine concentration or the number of treatments may be necessary.
-
ivDde Migration : Although less prone to migration than the Dde group, intramolecular migration of the ivDde group from a side chain to the α-amine can still occur under certain conditions.
Experimental Protocols
Protocol 1: Standard ivDde Cleavage from a Resin-Bound Peptide (Batchwise)
This protocol describes the standard procedure for the removal of the ivDde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin with an ivDde-protected amino acid
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Agitate the mixture gently for 3 minutes at room temperature.
-
Drain the solution. The progress of the reaction can be monitored by measuring the UV absorbance of the filtrate at 290 nm.
-
Repeat steps 4-6 two more times.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and the cleavage by-product.
-
The resin is now ready for the next synthetic step.
Protocol 2: Optimized ivDde Cleavage for Difficult Sequences
This protocol is recommended when standard conditions result in incomplete deprotection.
Materials:
-
Peptidyl-resin with a difficult-to-remove ivDde group
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a sintered glass filter
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF. Note: Higher concentrations (up to 10%) have been used, but carry an increased risk of side reactions.
-
Drain the DMF from the resin.
-
Add the 4% hydrazine solution to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the solution and monitor the cleavage progress by UV absorbance at 290 nm.
-
Repeat the treatment (steps 4-6) for a total of 3 to 5 cycles, or until the absorbance of the filtrate indicates complete removal of the ivDde group.
-
Wash the resin extensively with DMF (at least 5 times).
Diagrams
References
Application Notes and Protocols for Microwave-Assisted Synthesis of Peptides with Fmoc-D-Lys(Ivdde)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of branched peptides utilizing microwave-assisted solid-phase peptide synthesis (SPPS) with the orthogonally protected amino acid, Fmoc-D-Lys(Ivdde)-OH. The use of microwave energy significantly accelerates synthesis times while improving peptide purity.[1][2] The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group is stable to the basic conditions required for Fmoc removal (e.g., piperidine) but can be selectively cleaved under mild hydrazinolytic conditions, allowing for site-specific modification of the lysine side chain, such as the creation of branched peptides.[3][4][5]
Overview of the Technology
Microwave-assisted SPPS has become a standard technique for accelerating peptide synthesis. Microwave energy can complete most amino acid couplings in as little as 5 minutes and Fmoc deprotection in 3 minutes. This rapid heating overcomes the steric hindrances often encountered in peptide synthesis, especially with complex structures like branched peptides, leading to more efficient couplings and fewer deletion products.
This compound is a key building block for constructing unsymmetrically branched peptides. The Ivdde group provides orthogonal protection of the lysine ε-amino group, which is stable to the piperidine solutions used for N-α-Fmoc deprotection and to trifluoroacetic acid (TFA) used for final cleavage from most resins. This allows for the assembly of the primary peptide chain, followed by the selective removal of the Ivdde group and subsequent synthesis of a second peptide chain on the lysine side chain.
Quantitative Data Summary
The following tables summarize the synthesis time and purity of various branched peptides synthesized using microwave-assisted SPPS and this compound.
| Peptide Name | Sequence | Synthesis Time (Microwave) | Purity (%) | Reference |
| LF-Chimera | (DLIWKLLSKAQEKFGKNKSR)-FKCRRWQWRNLLKGK-NH2 | < 5 hours | 77 | |
| Ub(47-76)-H2B(118-126) | (AGKQLEDGRTLSDYNIQKESTLHLVLRLRG)-AVTKYTSSK-NH2 | < 5 hours | 75 | |
| Tetra-branched Antifreeze Peptide | (TLTTTITG)4-Ac-KAAKKTAKAAKATAKEAK-NH2 | < 5 hours | 71 | |
| Branched gp41 (659-671) | Ac-ELLELEDK(-A)WASLWN-NH2 | ~3 hours | 93 |
Experimental Protocols
These protocols are based on syntheses performed on automated microwave peptide synthesizers, such as the CEM Liberty Blue™.
Materials and Reagents
-
Resin: Rink Amide ProTide LL resin (or other suitable resin depending on the desired C-terminus).
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Arg(Pbf), Asn(Trt), Asp(OtBu), Gln(Trt), Glu(OtBu), His(Boc), Ser(tBu), Thr(tBu), Trp(Boc), Tyr(tBu), Cys(Trt)).
-
Specialty Amino Acid: this compound.
-
Deprotection Solution: 20% (v/v) piperidine with 0.1 M Oxyma Pure in N,N-dimethylformamide (DMF).
-
Coupling Solution: 1.0 M N,N'-diisopropylcarbodiimide (DIC) and 1.0 M Oxyma Pure in DMF.
-
Ivdde Deprotection Solution: 2-5% (v/v) hydrazine monohydrate in DMF.
-
Washing Solvent: DMF.
-
Cleavage Cocktail: 92.5:2.5:2.5:2.5 (v/v/v/v) TFA/H2O/triisopropylsilane (TIS)/3,6-dioxa-1,8-octanedithiol (DODT).
-
Precipitation Solvent: Diethyl ether (Et2O).
General Microwave-Assisted SPPS Protocol
This protocol describes the general steps for the synthesis of the main peptide chain.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Add the deprotection solution to the resin.
-
Apply microwave energy (e.g., up to 75°C for 3 minutes).
-
Drain the vessel and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Add a 5-fold excess of the Fmoc-amino acid, DIC, and Oxyma Pure to the resin.
-
Apply microwave energy (e.g., up to 90°C for 5 minutes).
-
Drain the vessel and wash the resin thoroughly with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the main peptide sequence.
-
Incorporation of this compound: At the desired branching point, use this compound in the coupling step.
Selective Ivdde Deprotection Protocol
-
Hydrazine Treatment:
-
Add the 2-5% hydrazine/DMF solution to the resin-bound peptide.
-
Allow the reaction to proceed at room temperature. The reaction time may vary (e.g., 3 x 3 minutes or longer depending on the sequence and steric hindrance).
-
Drain the vessel.
-
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.
Synthesis of the Peptide Branch
-
Coupling of the First Amino Acid of the Branch: Following Ivdde deprotection, couple the first Fmoc-amino acid of the branch to the newly exposed ε-amino group of the D-lysine residue using the general microwave-assisted coupling protocol.
-
Chain Elongation: Continue to elongate the branch peptide chain by repeating the deprotection and coupling cycles as described in the general protocol.
Final Cleavage and Deprotection
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group of the final residue.
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation: Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Lyophilization: Dry the crude peptide under vacuum and then lyophilize from a water/acetonitrile mixture.
Visualizations
Caption: Workflow for microwave-assisted synthesis of branched peptides.
Caption: Orthogonal deprotection strategy for Fmoc and Ivdde groups.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. Bot Verification [merel.si]
- 4. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 5. chempep.com [chempep.com]
The Strategic Use of Fmoc-D-Lys(Ivdde)-OH in the Synthesis of Advanced Therapeutic Peptides
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The orthogonally protected amino acid, Fmoc-D-Lys(Ivdde)-OH, has emerged as a critical building block in solid-phase peptide synthesis (SPPS), particularly for the construction of complex therapeutic peptides. Its unique protecting group strategy allows for the selective modification of the lysine side chain, enabling the synthesis of branched, cyclic, and conjugated peptides with enhanced therapeutic properties. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the development of novel peptide-based therapeutics.
Introduction to this compound
This compound is a derivative of the D-amino acid lysine where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group. The Ivdde group is a more hindered variant of the Dde group, offering greater stability to piperidine, the reagent used for Fmoc removal during SPPS.[1] This orthogonality is the cornerstone of its utility, as the Ivdde group can be selectively removed under mild hydrazinolytic conditions, leaving other protecting groups, including the acid-labile side-chain protecting groups and the resin linkage, intact.[2][3][4]
This selective deprotection allows for site-specific modifications on the lysine side chain, such as:
-
Branched Peptide Synthesis: Creating peptides with multiple chains emanating from a single lysine core, which can be used to develop multivalent binders or constructs with improved pharmacokinetic profiles.
-
Peptide Cyclization: Forming cyclic peptides by linking the deprotected lysine side chain to another part of the peptide, a strategy often employed to increase stability and receptor affinity.
-
Conjugation: Attaching various moieties like labels, tags, cytotoxic drugs, or polyethylene glycol (PEG) to the lysine side chain to create sophisticated diagnostic or therapeutic agents.
Applications in Therapeutic Peptide Synthesis
The unique structural features accessible through the use of this compound have been leveraged in the synthesis of a variety of therapeutic peptides, including antimicrobial peptides, peptide-based vaccines, and targeted drug conjugates.
Quantitative Data from Representative Syntheses
The following table summarizes quantitative data from the synthesis of several peptides utilizing Fmoc-Lys(Ivdde)-OH (the L-enantiomer is often used, but the principles and protocols are directly applicable to the D-enantiomer).
| Therapeutic Peptide Application | Peptide Description | Synthesis Method | Purity | Reference |
| Antimicrobial Peptide | Lactoferricin-Lactoferrampin Chimera | Microwave-Enhanced SPPS | 77% | |
| Peptide-Protein Conjugate | Histone H2B-1A fragment conjugated to a ubiquitin fragment | Microwave-Enhanced SPPS | 75% | |
| Antifreeze Peptide Analogue | Tetra-branched antifreeze peptide | Microwave-Enhanced SPPS | 71% |
Experimental Protocols
The following are detailed protocols for the key steps involving this compound in solid-phase peptide synthesis.
Protocol 1: Standard Fmoc-SPPS Coupling of this compound
This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide MBHA resin)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling:
-
Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Protocol 2: Selective Deprotection of the Ivdde Group
This protocol describes the removal of the Ivdde protecting group from the lysine side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing the Lys(Ivdde) residue
-
Hydrazine solution (2-10% v/v in DMF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: After completing the desired peptide sequence, wash the peptide-resin thoroughly with DMF.
-
Ivdde Removal:
-
Treat the resin with a 2-10% solution of hydrazine in DMF. The concentration and reaction time may need to be optimized depending on the sequence and the position of the Lys(Ivdde) residue.
-
Perform the reaction for 3-10 minutes, and repeat the treatment 2-3 times for complete removal.
-
The removal of the Ivdde group can be monitored by UV spectrophotometry, as the cleavage by-product absorbs at 290 nm.
-
-
Washing: Wash the resin extensively with DMF to remove the hydrazine and the cleavage by-products.
Protocol 3: On-Resin Modification of the Lysine Side Chain
Following the removal of the Ivdde group, the now-free ε-amino group of the lysine residue can be modified. This protocol provides a general procedure for acylation.
Materials:
-
Peptide-resin with deprotected Lys side chain
-
Carboxylic acid to be conjugated (e.g., another peptide, a fatty acid, a linker)
-
Coupling reagents (as in Protocol 1)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Start with the washed peptide-resin from Protocol 2.
-
Coupling:
-
Activate the carboxylic acid to be coupled using standard coupling reagents (e.g., HBTU/DIPEA).
-
Add the activated carboxylic acid solution to the peptide-resin.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF.
Protocol 4: Cleavage from the Resin and Final Deprotection
This final step cleaves the synthesized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.
Materials:
-
Modified peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage:
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
The specific composition of the cocktail may vary depending on the amino acid composition of the peptide.
-
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key workflows in the synthesis of modified therapeutic peptides using this compound.
Caption: General workflow for solid-phase synthesis of a side-chain modified peptide.
Caption: Logical workflow for the synthesis of a branched therapeutic peptide.
Conclusion
This compound is an invaluable tool for the synthesis of complex therapeutic peptides. The orthogonal protection offered by the Ivdde group provides a reliable method for the site-specific modification of peptides, enabling the creation of novel structures with enhanced biological activity and improved pharmacokinetic properties. The protocols and workflows outlined in this document provide a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile building block in their peptide synthesis endeavors. Careful optimization of deprotection and coupling conditions will ensure high yields and purities of the final therapeutic peptide products.
References
Application Notes and Protocols: Fmoc-D-Lys(Ivdde)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Fmoc-D-Lys(Ivdde)-OH in solid-phase peptide synthesis (SPPS), focusing on its compatibility with other common protecting groups. The information is intended to guide researchers in designing synthetic strategies for complex peptides, including branched, cyclic, and site-specifically modified peptides.
Introduction to the Ivdde Protecting Group
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a hydrazine-labile protecting group used for the ε-amino side chain of lysine.[1][2] Its primary advantage lies in its orthogonality to the commonly used acid-labile (e.g., Boc, tBu, Trt) and base-labile (Fmoc) protecting groups in Fmoc-based SPPS.[3] This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains attached to the solid support, enabling site-specific modifications.[4] The Ivdde group is a more sterically hindered version of the Dde group, offering enhanced stability and reduced risk of migration during synthesis.
Orthogonal Deprotection Strategy
The core utility of this compound is its role in an orthogonal protection scheme. The Fmoc group on the α-amine is removed by a base (e.g., piperidine), acid-labile side-chain protecting groups are removed by acid (e.g., TFA), and the Ivdde group is selectively cleaved by hydrazine.
Caption: Orthogonal deprotection strategy in Fmoc-SPPS.
Compatibility with Other Protecting Groups
The Ivdde group's stability under acidic and basic conditions makes it compatible with a wide range of other protecting groups used in peptide synthesis. A summary of its compatibility is presented below.
| Protecting Group | Type | Cleavage Condition | Compatibility with Ivdde | Notes |
| Fmoc | Base-labile (α-amino) | 20% piperidine in DMF | Compatible | Ivdde is stable to piperidine treatment. However, standard hydrazine treatment for Ivdde removal will also cleave the Fmoc group. For selective Ivdde removal in the presence of Fmoc, alternative deprotection methods can be used, or the N-terminus can be protected with a Boc group. |
| Boc | Acid-labile | Trifluoroacetic acid (TFA) | Compatible | Ivdde is stable to TFA. |
| tBu (tert-butyl) | Acid-labile | Trifluoroacetic acid (TFA) | Compatible | Ivdde is stable to TFA. |
| Trt (Trityl) | Acid-labile | Dilute TFA (e.g., 1-5%) | Compatible | Ivdde is stable to the mild acidic conditions used for Trt removal. |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Acid-labile | Trifluoroacetic acid (TFA) | Compatible | Ivdde is stable to TFA. |
| Alloc (Allyloxycarbonyl) | Palladium-catalyzed | Pd(PPh₃)₄ / Scavenger | Partially Incompatible | Standard hydrazine solutions for Ivdde cleavage can contain diazine, which may reduce the allyl group of Alloc. This can be mitigated by adding allyl alcohol to the hydrazine reagent. |
Experimental Protocols
Protocol 1: Selective On-Resin Deprotection of the Ivdde Group
This protocol describes the selective removal of the Ivdde protecting group from the lysine side chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin containing a Lys(Ivdde) residue
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for at least 30 minutes.
-
Preparation of Deprotection Solution: Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF. For example, for a 2% solution, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Note: Higher concentrations of hydrazine may be required for difficult sequences, but concentrations above 2% can potentially cause side reactions.
-
Ivdde Cleavage:
-
Drain the DMF from the swollen resin.
-
Add the hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature. The reaction time can vary from 3 to 60 minutes, typically performed in multiple, shorter treatments. A common procedure is 3 treatments of 3 minutes each.
-
-
Monitoring the Reaction: The cleavage can be monitored by UV spectrophotometry, as the indazole byproduct absorbs strongly at 290 nm.
-
Washing: After the final treatment, drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleavage byproducts.
-
Further Synthesis: The resin with the deprotected lysine side chain is now ready for subsequent modification or further peptide chain elongation.
Caption: Experimental workflow for Ivdde deprotection.
Protocol 2: Ivdde Removal in the Presence of Fmoc using Hydroxylamine
To achieve full orthogonality with the Fmoc group, an alternative deprotection method using hydroxylamine can be employed.
Materials:
-
Peptidyl-resin containing Fmoc-protected N-terminus and a Lys(Ivdde) residue
-
N-Methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in NMP.
-
Preparation of Deprotection Solution: Dissolve hydroxylamine hydrochloride (1.3 equivalents based on resin substitution) and imidazole (1 equivalent based on resin substitution) in NMP.
-
Ivdde Cleavage:
-
Drain the NMP from the swollen resin.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature for 30 to 60 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP, followed by DMF.
-
Further Synthesis: The resin is now ready for further steps, with the Fmoc group remaining intact.
Troubleshooting and Considerations
-
Incomplete Cleavage: In some cases, particularly with long or aggregated peptide sequences, the removal of the Ivdde group can be sluggish. Increasing the concentration of hydrazine (up to 10%), reaction time, or the number of treatments may be necessary. Microwave-assisted synthesis can also enhance coupling and deprotection efficiency in sterically hindered branched peptides.
-
Side Reactions with Hydrazine: High concentrations of hydrazine can lead to side reactions, such as peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine. It is crucial to use the minimum effective concentration and reaction time.
-
Compatibility with Alloc: When using Alloc protecting groups in the same synthesis, it is recommended to add allyl alcohol to the hydrazine deprotection solution to prevent the reduction of the allyl group.
By understanding the chemical properties of the Ivdde group and following these optimized protocols, researchers can effectively utilize this compound to synthesize complex and modified peptides with high purity and yield.
References
Troubleshooting & Optimization
Common problems with ivDde group removal and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group.
Troubleshooting Guide
This guide addresses specific issues that may arise during ivDde deprotection experiments.
Issue 1: Incomplete or Partial ivDde Group Removal
Symptoms:
-
Analysis (e.g., HPLC, mass spectrometry) of the crude product shows a significant amount of starting material or a mixture of partially deprotected species.
-
Observed deprotection is only around 40-50%.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Hydrazine Concentration | Increase the hydrazine monohydrate concentration in DMF. While 2% is standard, concentrations up to 10% have been used for difficult removals.[2][3] A study showed that increasing the concentration from 2% to 4% significantly improved the removal efficiency.[4] |
| Inadequate Reaction Time | Increase the duration of each hydrazine treatment. While a standard protocol might use 3-minute incubations, extending this time can be beneficial.[4] |
| Insufficient Number of Treatments | Repeat the hydrazine treatment multiple times. Standard protocols often recommend 3 repetitions, but increasing this to 4 or 5 can enhance deprotection. |
| Peptide Aggregation or Sequence-Dependent Difficulties | If the ivDde group is near the C-terminus or within an aggregated sequence, removal can be sluggish. Consider using alternative strategies during synthesis, such as employing ivDde-Lys(Fmoc)-OH to allow for side-chain modification earlier in the process. |
| Inefficient Mixing | The method of mixing can impact reaction efficiency. Ensure thorough and consistent mixing of the resin with the hydrazine solution. |
| Resin Type | Different resin types, such as PEGA resins, may swell differently than standard polystyrene resins, potentially affecting reaction kinetics. Optimization of deprotection conditions may be required for non-standard resins. |
Issue 2: Unwanted Side Reactions
Symptoms:
-
Formation of unexpected byproducts detected by analytical methods.
-
Loss of other protecting groups or modification of amino acid residues.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Hydrazine Concentration | Excessive hydrazine concentrations can lead to side reactions, such as peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine. It is recommended not to exceed a 2% hydrazine concentration unless necessary for deprotection, and only after careful optimization. |
| Removal of Fmoc Group | Hydrazine treatment will also remove the N-terminal Fmoc protecting group. To avoid this, ensure the N-terminal α-amino group is protected with a group stable to hydrazine, such as a Boc group, before proceeding with ivDde removal. |
| Reduction of Alloc Protecting Groups | The Alloc group is not compatible with standard hydrazine deprotection conditions due to the potential for reduction of the double bond. This can be prevented by adding allyl alcohol to the hydrazine reagent. |
| Dde Group Migration | While the ivDde group is more robust against migration than the related Dde group, migration can still occur under certain conditions. To minimize this risk, adhere to optimized reaction times and conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for ivDde group removal?
A standard protocol involves treating the peptide-resin with a 2% (w/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). This treatment is typically repeated three times for 3 minutes each at room temperature.
Q2: How can I monitor the progress of the ivDde removal?
The deprotection reaction can be monitored spectrophotometrically. The cleavage of the ivDde group by hydrazine produces a chromophoric indazole derivative that absorbs strongly at 290 nm. By measuring the UV absorbance of the filtrate, you can track the progress of the reaction.
Q3: Can I remove the ivDde group in the solution phase?
Yes, while most protocols are optimized for solid-phase peptide synthesis (SPPS), the deprotection can be performed in the solution phase using similar reagents (e.g., 2% hydrazine in DMF). Careful consideration of solvent choice and workup procedures will be necessary to isolate the deprotected product.
Q4: Are there alternatives to hydrazine for ivDde removal?
While hydrazine is the most common reagent, for the related Dde group, a solution of hydroxylamine hydrochloride and imidazole in NMP has been used and can offer selectivity in the presence of Fmoc groups. However, for ivDde, hydrazine remains the standard reagent.
Q5: What should I do if I still see incomplete deprotection after optimizing hydrazine concentration and reaction time?
If optimization of standard parameters is insufficient, consider a combination of increased hydrazine concentration, more repetitions, and longer incubation times. For particularly difficult cases, a systematic optimization of all these parameters is recommended. Additionally, ensure that your analytical methods are accurately quantifying the extent of deprotection.
Experimental Protocols
Protocol 1: Standard On-Resin ivDde Deprotection
This protocol is a standard method for removing the ivDde group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with an ivDde-protected residue.
-
N,N-dimethylformamide (DMF).
-
Hydrazine monohydrate.
-
Reaction vessel for solid-phase synthesis.
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the swollen resin.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Allow the mixture to react at room temperature for 3 minutes with gentle agitation.
-
Filter the solution from the resin.
-
Repeat steps 4-6 two more times for a total of three hydrazine treatments.
-
Wash the resin thoroughly with DMF to remove residual hydrazine and the cleavage byproducts.
Protocol 2: Optimized On-Resin ivDde Deprotection for Difficult Sequences
This protocol is adapted for cases where the standard protocol results in incomplete deprotection.
Materials:
-
Same as Protocol 1.
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 4% (w/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the swollen resin.
-
Add the 4% hydrazine solution to the resin.
-
Allow the mixture to react at room temperature for 3-5 minutes with vigorous mixing.
-
Filter the solution from the resin.
-
Repeat steps 4-6 at least two more times. For very difficult removals, up to five repetitions may be necessary.
-
Wash the resin extensively with DMF.
Diagrams
Caption: Standard experimental workflow for ivDde group removal.
Caption: Troubleshooting logic for incomplete ivDde removal.
References
Technical Support Center: Optimizing Hydrazine Concentration for ivDde Cleavage
Welcome to the technical support center for optimizing hydrazine concentration for ivDde cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this critical step in peptide synthesis and modification.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of hydrazine for ivDde cleavage?
A standard and widely used condition for the removal of the ivDde protecting group is a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3][4] This concentration is often sufficient for complete deprotection.
Q2: When should I consider using a higher concentration of hydrazine?
Higher concentrations of hydrazine may be necessary in cases of sluggish or incomplete ivDde removal. This can occur if the ivDde group is sterically hindered, located near the C-terminus of the peptide, or if the peptide has aggregated. In such difficult cases, the hydrazine concentration can be increased, for instance to 4% or even up to 10%.
Q3: Are there any risks associated with using higher hydrazine concentrations?
Yes, increasing the hydrazine concentration can lead to side reactions. For instance, concentrations exceeding 2% may cause cleavage of the peptide backbone at Glycine (Gly) residues and can convert Arginine (Arg) residues to Ornithine (Orn). Therefore, it is crucial to carefully consider the peptide sequence and to perform optimization studies.
Q4: How can I monitor the progress of the ivDde cleavage reaction?
The deprotection of the ivDde group can be monitored spectrophotometrically. The cleavage reaction releases an indazole by-product which has a strong absorbance at 290 nm. By measuring the absorbance of the reaction solution, you can track the progress of the deprotection.
Q5: What is the typical reaction time and number of treatments for ivDde cleavage?
A common protocol involves treating the peptidyl-resin with the hydrazine solution for a short period, typically around 3 minutes, and repeating this treatment multiple times (e.g., 3 to 5 times). Increasing the number of iterations can improve the cleavage efficiency, especially for difficult sequences.
Troubleshooting Guide
Problem: Incomplete ivDde cleavage observed after standard treatment (2% hydrazine, multiple iterations).
| Possible Cause | Suggested Solution |
| Steric Hindrance or Peptide Aggregation | Gradually increase the hydrazine concentration to 4%, 6%, or even up to 10% in DMF. Monitor for completeness and potential side reactions. |
| Increase the number of hydrazine treatment iterations (e.g., from 3 to 5 or more). | |
| Increase the reaction time for each treatment, for example, from 3 minutes to 5 minutes. | |
| Suboptimal Resin Swelling | Ensure the resin is adequately swollen before and during the deprotection reaction. Using a suitable solvent like DMF is crucial. |
| ivDde group is close to the C-terminus | For future syntheses involving lysine modification near the C-terminus, consider using ivDde-Lys(Fmoc)-OH to allow for side-chain modification during chain extension, which can circumvent this issue. |
Problem: Suspected side reactions (e.g., peptide cleavage, amino acid modification).
| Possible Cause | Suggested Solution |
| High Hydrazine Concentration | If side reactions are observed with higher hydrazine concentrations, revert to a lower concentration (e.g., 2%) and focus on optimizing other parameters like the number of iterations or reaction time. |
| Presence of Sensitive Residues (Gly, Arg) | Carefully analyze the peptide sequence. If Gly or Arg are present, use the lowest effective hydrazine concentration (ideally 2%) and minimize the total exposure time. |
| Contamination of Reagents | Ensure the purity of hydrazine and DMF. Use fresh, high-quality reagents to avoid unforeseen side reactions. |
Data on Hydrazine Concentration and Cleavage Efficiency
The following table summarizes experimental data on the effect of hydrazine concentration on ivDde cleavage efficiency.
| Hydrazine Concentration (% in DMF) | Reaction Time per Iteration (minutes) | Number of Iterations | Observed Cleavage Efficiency | Reference |
| 2% | 3 | 3 | Small fraction of ivDde removed | |
| 2% | 5 | 3 | Marginal increase in deprotection | |
| 2% | 3 | 4 | ~50% ivDde removal | |
| 4% | 3 | 3 | Near complete ivDde removal | |
| 5% | Not Specified | Not Specified | Used for ivDde removal in a specific protocol | |
| 2-10% | Not Specified | Not Specified | Used for partial deprotection (~40-50%) in a reported issue |
Experimental Protocols
Standard Protocol for ivDde Cleavage
This protocol is a general starting point for the removal of the ivDde protecting group from a peptidyl-resin.
-
Resin Preparation: Swell the ivDde-protected peptidyl-resin in DMF.
-
Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
First Treatment: Add the 2% hydrazine solution to the resin (e.g., 25 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 3 minutes.
-
Filtration: Drain the reaction solution from the resin.
-
Repeat Treatments: Repeat steps 3-5 two more times for a total of three treatments.
-
Washing: Wash the resin thoroughly with DMF to remove residual hydrazine and the cleavage by-product.
Protocol for Difficult ivDde Cleavage
This protocol is adapted for sequences where standard conditions result in incomplete deprotection.
-
Resin Preparation: Swell the ivDde-protected peptidyl-resin in DMF.
-
Deprotection Solution: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.
-
First Treatment: Add the 4% hydrazine solution to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 3 minutes.
-
Monitoring (Optional): Collect a small aliquot of the filtrate and measure the absorbance at 290 nm to monitor the release of the indazole by-product.
-
Filtration: Drain the reaction solution from the resin.
-
Repeat Treatments: Repeat steps 3-6 for a total of 3-5 treatments, or until the absorbance at 290 nm plateaus, indicating the completion of the reaction.
-
Washing: Wash the resin thoroughly with DMF.
Visualizing the Workflow
Caption: Experimental workflow for ivDde cleavage with hydrazine.
References
Overcoming steric hindrance with Fmoc-D-Lys(Ivdde)-OH in coupling reactions.
Welcome to the technical support center for overcoming challenges associated with the use of Fmoc-D-Lys(Ivdde)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting strategies for efficient coupling of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a protected derivative of the amino acid D-lysine used in solid-phase peptide synthesis (SPPS).[1] It features two key protecting groups:
-
Fmoc (Fluorenylmethyloxycarbonyl): Protects the α-amino group and is removed under basic conditions (e.g., piperidine).[2]
-
Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Protects the ε-amino group of the lysine side chain. This group is stable to the basic conditions used for Fmoc removal and acidic conditions for resin cleavage, but can be selectively removed using hydrazine.[1][2][3]
This orthogonal protection scheme allows for the specific modification of the lysine side chain, such as creating branched peptides, attaching labels, or forming cyclic peptides.
Q2: What causes steric hindrance with this compound?
The bulky nature of the Ivdde protecting group on the lysine side chain can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions.
Q3: How can I improve the coupling efficiency of this compound?
Several strategies can be employed to overcome steric hindrance and improve coupling efficiency:
-
Choice of Coupling Reagent: Using more powerful coupling reagents is crucial. Reagents like HATU, HCTU, and COMU are often more effective than standard reagents like HBTU for hindered amino acids.
-
Increased Equivalents and Reaction Time: Using a higher excess of the amino acid and coupling reagents (e.g., 3-4 equivalents) and extending the reaction time (from 1-2 hours to overnight) can help drive the reaction to completion.
-
Elevated Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier, but this should be done with caution to minimize the risk of racemization. Microwave-assisted SPPS can also enhance coupling efficiency in sterically hindered systems.
Q4: What are the recommended conditions for removing the Ivdde protecting group?
The Ivdde group is typically removed by treating the peptide-resin with a 2% solution of hydrazine (NH₂NH₂) in DMF. The deprotection reaction is usually repeated multiple times for short durations (e.g., 3 x 3 minutes) to ensure complete removal. Progress of the deprotection can be monitored by UV absorbance at 290 nm due to the formation of an indazole byproduct.
Q5: Are there alternatives to the Ivdde protecting group for orthogonal lysine protection?
Yes, other protecting groups for the lysine side chain include:
-
Boc (tert-butoxycarbonyl): Removed with acid (e.g., TFA).
-
Alloc (allyloxycarbonyl): Cleaved under neutral conditions using a palladium catalyst.
-
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A related protecting group also removed by hydrazine, though Ivdde is reported to be more stable to piperidine.
The choice of protecting group depends on the overall synthetic strategy and the compatibility with other protecting groups in the peptide sequence.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Steric Hindrance: The bulky Ivdde group is impeding the reaction. 2. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough. 3. Suboptimal Reaction Conditions: Reaction time or temperature is insufficient. | 1. Optimize Coupling Reagent: Switch to a more powerful reagent like HATU, HCTU, or COMU (see Table 1). 2. Increase Equivalents: Use 3-4 equivalents of this compound and coupling reagents. 3. Extend Reaction Time: Increase coupling time to 4 hours or overnight. 4. Increase Temperature: Cautiously raise the temperature (e.g., to 40°C) or use microwave synthesis. 5. Perform a Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution. |
| Incomplete Ivdde Deprotection | 1. Peptide Aggregation: The peptide on the resin may be aggregated, limiting reagent access. 2. Insufficient Deprotection Time: The reaction time with hydrazine may be too short. 3. Hydrazine Solution Degradation: The hydrazine solution may have lost its efficacy. | 1. Use a "Magic Mixture": Swell the resin in a solution of DCM/NMP/DMSO (1:1:1) before deprotection to disrupt aggregation. 2. Increase Deprotection Cycles: Increase the number of hydrazine treatments (e.g., from 3 to 5 cycles). 3. Prepare Fresh Hydrazine Solution: Always use a freshly prepared 2% hydrazine in DMF solution. |
| Side Reactions Observed | 1. Racemization: Occurs with prolonged activation times or elevated temperatures, especially with certain coupling reagents. 2. Unreacted Amines: Incomplete coupling can leave free N-terminal amines, leading to deletion sequences. | 1. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after preparation. 2. Use Additives: Incorporate additives like Oxyma Pure or HOAt, which are known to suppress racemization. 3. Capping: After the coupling step, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to acetylate any unreacted amines and prevent them from reacting in subsequent steps. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Considerations | Typical Reaction Time (Hindered Coupling) |
| HBTU/TBTU | Aminium/Uronium Salt | Widely used, cost-effective, by-products are soluble. | Less effective for highly hindered couplings compared to newer reagents. | 2 - 4 hours |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for difficult couplings, due to the formation of reactive OAt esters. | More expensive, potential for side reactions if not used correctly. | 1 - 2 hours |
| HCTU | Aminium/Uronium Salt | More reactive than HBTU, good performance with hindered amino acids. | Can be less efficient than HATU for the most challenging sequences. | 1 - 3 hours |
| COMU | Aminium/Uronium Salt | Coupling efficiency comparable to HATU, incorporates a safer Oxyma Pure leaving group. | Relatively new, may require optimization for specific sequences. | 1 - 2 hours |
| DIC/HOAt | Carbodiimide + Additive | DIC is inexpensive; the addition of HOAt significantly improves reactivity and reduces racemization. | Longer reaction times compared to onium salts; formation of insoluble DCU byproduct with DCC. | 4 hours to overnight |
| TFFH | Fluorouronium Salt | Generates highly reactive amino acid fluorides, excellent for very hindered substrates. | Requires careful handling due to the nature of the reagent. | 30 minutes to 2 hours |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and vortex for 1 minute.
-
Coupling: Immediately add the activated mixture to the resin. Agitate the vessel using a shaker or nitrogen bubbling at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).
Protocol 2: Selective Deprotection of the Ivdde Group
-
Resin Preparation: Wash the peptide-resin containing the Lys(Ivdde) residue with DMF (3 x).
-
Deprotection: Add a solution of 2% (v/v) hydrazine in DMF to the resin. Agitate for 3 minutes. Drain the solution.
-
Repeat: Repeat the deprotection step (Step 2) two more times.
-
Washing: Wash the resin extensively with DMF (5-7 times) to ensure all hydrazine and the indazole byproduct are removed. The resin is now ready for side-chain modification.
Protocol 3: Capping of Unreacted Amines
-
Washing: Following the coupling reaction, wash the peptide-resin thoroughly with DMF (3 x).
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x) and DCM (3 x) before proceeding to the next Fmoc-deprotection step.
Visualizations
Caption: General workflow for peptide synthesis using this compound.
Caption: Decision-making flowchart for troubleshooting low coupling efficiency.
References
Incomplete ivDde deprotection: causes and troubleshooting.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with incomplete 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of incomplete ivDde deprotection?
Incomplete removal of the ivDde protecting group is a common issue in solid-phase peptide synthesis (SPPS). Several factors can contribute to this problem:
-
Hydrazine Solution Issues: The concentration, purity, and age of the hydrazine solution are critical. A low concentration of hydrazine may be insufficient for complete deprotection.
-
Reaction Conditions: Inadequate reaction time or suboptimal temperature can lead to incomplete removal.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which may physically hinder the access of the deprotection reagent to the ivDde group.
-
Steric Hindrance: The ivDde group can be difficult to remove if it is located at the C-terminus of a peptide or within a sterically hindered region of the sequence.
-
Solvent Effects: The choice of solvent can influence the efficiency of the deprotection reaction. N,N-dimethylformamide (DMF) is the most commonly used solvent.
Q2: My ivDde deprotection is incomplete. What are the initial troubleshooting steps?
If you observe incomplete deprotection, consider the following initial steps:
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Increase the number of hydrazine treatments: Repeating the treatment with a fresh 2% hydrazine solution in DMF for 3-minute intervals is a common and effective strategy.[1][2] Some protocols suggest up to five repetitions.[2]
-
Extend the reaction time: While less impactful than increasing hydrazine concentration, extending the duration of each treatment (e.g., from 3 to 5 minutes) can marginally improve deprotection.
-
Increase the hydrazine concentration: For particularly stubborn ivDde groups, increasing the hydrazine concentration from the standard 2% up to 4% or even 10% in DMF can significantly improve removal. However, be aware that higher concentrations of hydrazine can lead to side reactions.
Q3: What are the potential side reactions associated with using higher concentrations of hydrazine?
While increasing the hydrazine concentration can enhance ivDde removal, it is important to be aware of potential side reactions, which include:
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Peptide backbone cleavage: Higher concentrations of hydrazine can cause cleavage of the peptide chain, particularly at Glycine (Gly) residues.
-
Conversion of Arginine to Ornithine: Arginine (Arg) residues can be converted to Ornithine (Orn) in the presence of high hydrazine concentrations.
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Reduction of other protecting groups: The Alloc (allyloxycarbonyl) protecting group is not compatible with hydrazine, as it can be reduced. This can be mitigated by the addition of allyl alcohol to the hydrazine reagent.
Q4: Are there alternative reagents for ivDde deprotection if hydrazine is not effective?
Yes, if hydrazine-based methods prove ineffective or lead to undesirable side reactions, you can consider the following alternative:
-
Hydroxylamine hydrochloride and imidazole: A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for Dde and ivDde removal. This method can offer better orthogonality with the Fmoc protecting group.
Q5: How can I monitor the progress of the ivDde deprotection reaction?
The deprotection of ivDde can be monitored spectrophotometrically. The reaction of the ivDde group with hydrazine releases an indazole byproduct that strongly absorbs UV light at approximately 290 nm. By monitoring the UV absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection in real-time. The reaction is considered complete when the absorbance returns to the baseline.
Q6: Can the position of the ivDde-protected lysine in the peptide sequence affect deprotection efficiency?
Yes, the location of the ivDde-protected lysine residue can significantly impact the ease of deprotection. Removal can be particularly sluggish and often incomplete if the ivDde group is located near the C-terminus of the peptide or within a region prone to aggregation.
Data Summary: Optimization of ivDde Deprotection Conditions
The following table summarizes the results from an optimization study on ivDde deprotection, highlighting the impact of varying hydrazine concentration, reaction time, and the number of iterations on the extent of deprotection.
| Condition | Hydrazine Concentration (%) | Reaction Time (min) | Volume (mL) | Iterations | Deprotection Efficiency |
| 1 | 2 | 3 | 1.5 | 3 | Incomplete |
| 2 | 2 | 3 | 2 | 3 | Incomplete (~50%) |
| 3 | 2 | 5 | 2 | 3 | Marginal increase from condition 2 |
| 4 | 2 | 3 | 2 | 4 | Nominal increase from condition 2 |
| 5 | 4 | 3 | 2 | 3 | Nearly complete |
Data adapted from a study by Biotage.
Experimental Protocols
Protocol 1: Standard ivDde Deprotection using 2% Hydrazine
This protocol describes the standard method for removing the ivDde protecting group from a peptide synthesized on a solid support.
Materials:
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ivDde-protected peptide-resin
-
N,N-dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
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Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
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Prepare Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of resin, prepare approximately 25 mL of the solution.
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First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution to the resin.
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Reaction: Gently agitate the resin suspension at room temperature for 3 minutes.
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Filtration: Drain the deprotection solution from the reaction vessel.
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Repeat Treatments: Repeat steps 3-5 two more times with fresh 2% hydrazine solution for each treatment.
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Washing: Wash the resin thoroughly with DMF (3 x 25 mL) to remove the cleaved protecting group and any residual hydrazine.
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Proceed with Synthesis: The resin is now ready for the next step in the synthesis or for cleavage from the support.
Protocol 2: Monitoring ivDde Deprotection by UV-Vis Spectroscopy
This protocol outlines the procedure for monitoring the deprotection reaction in real-time.
Materials:
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Automated peptide synthesizer or a reaction setup with a flow-through UV-Vis spectrophotometer.
-
ivDde-protected peptide-resin
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2% Hydrazine in DMF
Procedure:
-
Instrument Setup: Set the UV-Vis detector to a wavelength of 290 nm.
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Initiate Deprotection: Start the deprotection cycle by flowing the 2% hydrazine solution through the column containing the peptide-resin.
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Monitor Absorbance: Continuously monitor and record the UV absorbance of the eluent. You will observe an increase in absorbance as the indazole byproduct is released.
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Determine Completion: The deprotection reaction is considered complete when the absorbance at 290 nm returns to the baseline level, indicating that no more indazole is being released.
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Washing: After completion, flush the column with DMF to remove all traces of the deprotection solution and the byproduct.
Visualizations
Chemical Deprotection Pathway
Caption: Mechanism of ivDde deprotection by hydrazine.
Experimental Workflow for Troubleshooting
References
Side reactions associated with Fmoc-D-Lys(Ivdde)-OH and how to avoid them.
Welcome to the technical support center for Fmoc-D-Lys(Ivdde)-OH. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in solid-phase peptide synthesis (SPPS)?
This compound is a protected derivative of D-lysine used in Fmoc-based SPPS. Its key advantage lies in the orthogonal nature of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group.[1][2] This group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., TFA).[2][3][4] It can be selectively removed using a dilute solution of hydrazine, allowing for site-specific modification of the lysine side chain while the peptide remains attached to the solid support. This makes it an ideal tool for the synthesis of branched peptides, cyclic peptides, and peptides with side-chain conjugations like fluorescent labels or PEG chains.
Q2: Under what conditions is the Ivdde protecting group stable?
The Ivdde group is robust and stable under the following standard Fmoc SPPS conditions:
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Fmoc deprotection: Stable to 20% piperidine in DMF.
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Resin cleavage: Stable to trifluoroacetic acid (TFA).
Q3: What are the standard conditions for Ivdde group deprotection?
The standard and most common method for removing the Ivdde group is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). Typically, this involves multiple short treatments (e.g., 3 repetitions of 3 minutes each).
Q4: Can the progress of the Ivdde deprotection reaction be monitored?
Yes. The cleavage of the Ivdde group by hydrazine releases an indazole byproduct which has a strong UV absorbance at 290 nm. This allows for real-time monitoring of the deprotection reaction by spectrophotometry, either by analyzing the filtrate in a batch-wise process or using a UV flow-cell in a continuous flow synthesizer.
Q5: Is the Ivdde group susceptible to migration like the Dde group?
The Ivdde group is a more sterically hindered version of the Dde protecting group, which was introduced to address the issue of Dde migration. While the Dde group has been observed to migrate between unprotected lysine side chains during piperidine treatment, the Ivdde group is significantly more stable and less prone to this side reaction. However, some migration from the side chain to the α-amine of Dpr has been noted under certain conditions.
Troubleshooting Guide
This guide addresses the most common side reaction associated with this compound: incomplete deprotection.
Problem: Incomplete removal of the Ivdde protecting group.
This is often observed when the Ivdde-protected lysine residue is located near the C-terminus of the peptide or within a sequence prone to aggregation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Ivdde deprotection.
Step-by-Step Solutions
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Optimize Hydrazine Concentration: If the standard 2% hydrazine solution is ineffective, increasing the concentration can improve deprotection efficiency.
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Recommendation: Increase the hydrazine concentration to 4-5% in DMF. One study found that increasing the concentration to 4% resulted in nearly complete Ivdde removal.
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Caution: Hydrazine concentrations should not exceed recommended levels, as higher concentrations can lead to side reactions such as peptide cleavage at glycine residues or the conversion of arginine to ornithine.
-
-
Extend Reaction Time and/or Iterations: For sluggish reactions, increasing the exposure time to the deprotection solution can be beneficial.
-
Recommendation: Increase the duration of each treatment (e.g., from 3 minutes to 5-10 minutes) or increase the number of treatment cycles (e.g., from 3 to 4 or more).
-
-
Improve Resin Swelling for Aggregated Sequences: Peptide aggregation can shield the Ivdde group from the hydrazine solution, leading to incomplete removal.
-
Recommendation: Before hydrazine treatment, swell the resin in a 1:1 mixture of DMF and dichloromethane (DCM) for 1 hour to disrupt aggregation.
-
-
Utilize Alternative Deprotection Reagents: In cases where hydrazine is incompatible with the peptide sequence or proves ineffective, alternative reagents can be used.
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Recommendation: A solution of hydroxylamine hydrochloride and imidazole (1.3:1) in N-methyl-2-pyrrolidone (NMP) can achieve full cleavage, sometimes more effectively than hydrazine for aggregated sequences, without causing chain degradation.
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Quantitative Data Summary: Ivdde Deprotection Conditions
| Condition No. | Hydrazine Conc. (%) | Reaction Time (min) | No. of Iterations | Observed Efficiency | Reference |
| 1 (Standard) | 2 | 3 | 3 | Often effective, but can be ~50% for difficult sequences. | |
| 2 | 2 | 5 | 3 | Marginal increase in completion over standard conditions. | |
| 3 | 2 | 3 | 4 | Nominal increase in completion over standard conditions. | |
| 4 | 4 | 3 | 3 | Nearly complete removal. | |
| 5 | 5 | - | - | Recommended for automated deprotection protocols. |
Experimental Protocols
Protocol 1: Standard Ivdde Deprotection
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Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
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Resin Treatment: Place the peptidyl-resin in a suitable reaction vessel. Add the 2% hydrazine solution (approximately 25 mL per gram of resin).
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Reaction: Allow the mixture to react at room temperature for 3 minutes with gentle agitation.
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Filtration: Drain the deprotection solution from the resin.
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Repetition: Repeat steps 2-4 two more times for a total of three treatments.
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Washing: Wash the resin thoroughly with DMF to remove residual hydrazine and the indazole byproduct.
Protocol 2: Ivdde Deprotection for Aggregated Sequences
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Resin Swelling: Swell the peptidyl-resin in a 1:1 mixture of DMF:DCM for 1 hour.
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Deprotection: Proceed with the "Standard Ivdde Deprotection" protocol as described above. If deprotection is still incomplete, consider using the optimized conditions from the troubleshooting guide (e.g., 4% hydrazine).
Protocol 3: Alternative Ivdde Deprotection (Hydrazine-Free)
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Reagent Preparation: Prepare a solution of hydroxylamine hydrochloride and imidazole (1.3:1 molar ratio) in NMP.
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Resin Treatment: Add the deprotection solution to the peptidyl-resin.
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Reaction: Allow the reaction to proceed at room temperature with gentle agitation until monitoring indicates complete removal.
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Washing: Wash the resin thoroughly with NMP followed by DMF.
Orthogonal Protection Strategy
The following diagram illustrates the orthogonal nature of the Fmoc, Ivdde, and TFA-labile side-chain protecting groups (e.g., Boc, tBu) in SPPS.
Caption: Orthogonal deprotection scheme in Fmoc SPPS.
References
Improving yield and purity in branched peptide synthesis.
Welcome to the Technical Support Center for Branched Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis and purification of branched peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing branched peptides compared to linear peptides?
Synthesizing branched peptides presents unique challenges primarily due to their complex, three-dimensional structures. The most common issues include:
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Steric Hindrance: As branches are added, the growing peptide becomes bulkier, which can physically block reagents from reaching the reaction site. This often leads to incomplete coupling reactions and lower yields.[1]
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Lower Yield and Purity: The cumulative effect of incomplete reactions, side reactions at multiple functional groups, and aggregation can significantly reduce the overall yield and purity of the final product.[1]
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Complex Purification: The crude product of a branched peptide synthesis is often a complex mixture of the target peptide along with deletion sequences, incompletely deprotected peptides, and products of side reactions. These impurities can have very similar properties to the desired product, making purification by standard methods like RP-HPLC challenging.[2]
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Orthogonal Protection Strategy: A robust and highly efficient orthogonal protection scheme is required to selectively deprotect the specific sites for branching without affecting other protecting groups on the peptide backbone or side chains.[1][3]
Q2: What is an orthogonal protecting group strategy and why is it critical for branched peptide synthesis?
An orthogonal protecting group strategy involves the use of multiple, distinct classes of protecting groups in a single synthesis. Each class of protecting group is removed by a specific chemical mechanism that does not affect the others. This is critical for branched peptide synthesis because it allows for precise control over where and when reactions occur.
For example, in a common strategy:
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The main peptide backbone is assembled using the Fmoc/tBu strategy. The temporary Fmoc group on the α-amino group is removed by a base (e.g., piperidine), while permanent tBu-based side-chain protecting groups are stable to this condition.
-
The amino acid at the desired branch point (e.g., Lysine) will have its side-chain amino group protected with a third, orthogonal group (e.g., Dde, ivDde, or Alloc).
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This third group can be selectively removed (e.g., Dde/ivDde with hydrazine, Alloc with Palladium(0)) without cleaving the Fmoc or tBu groups. This exposes the side-chain amine, allowing a new peptide chain to be synthesized from that point.
The use of a truly orthogonal scheme is essential for preventing unwanted side reactions and ensuring the peptide is built with the correct connectivity.
Q3: How do I choose the right resin for my branched peptide synthesis?
The choice of resin is crucial and depends on the synthesis strategy and the desired C-terminus of the peptide.
-
Swelling Properties: Resins like 2-chlorotrityl chloride resin offer excellent swelling properties and stability, which can help optimize the synthesis of complex branched peptides by improving reagent accessibility.
-
Acid Sensitivity: The linker attaching the peptide to the resin must be stable throughout the synthesis but cleavable at the end. For Fmoc/tBu strategies, very acid-labile resins are often used to allow for cleavage of the peptide from the resin while leaving the tBu-based side-chain groups intact, if a fully protected branched peptide fragment is desired.
-
Loading Capacity: Using a resin with a lower substitution or loading capacity (e.g., 0.3-0.5 mmol/g) is often beneficial for long or difficult sequences, including branched peptides. Lower loading increases the distance between peptide chains on the resin, which can reduce aggregation and steric hindrance.
Troubleshooting Guide
Issue 1: Low Yield of the Final Branched Peptide
Symptoms:
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Low quantity of the desired product after cleavage and purification.
-
Mass spectrometry (MS) analysis of the crude product shows a complex mixture with many peaks of lower molecular weight than the target peptide.
-
Analytical HPLC of the crude product shows a small peak for the target peptide and numerous impurity peaks.
Possible Causes & Solutions:
-
Incomplete Coupling: Steric hindrance from the growing branched structure is a common cause of poor coupling efficiency.
-
Solution 1: Use a More Potent Coupling Reagent. Switch from standard reagents like DIC/HOBt to more efficient uronium/aminium or phosphonium salt reagents like HATU, HBTU, or PyAOP. These reagents react faster and can overcome moderate steric hindrance.
-
Solution 2: Perform a Double Coupling. After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid. This is particularly useful for sterically hindered amino acids (e.g., Val, Ile) or at the coupling step immediately following the branch point.
-
Solution 3: Increase Reaction Temperature. For difficult couplings, increasing the temperature (e.g., to 50°C) can improve reaction kinetics and drive the reaction to completion.
-
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, preventing reagents from accessing the N-terminus.
-
Solution 1: Change Solvents. Switch the primary synthesis solvent from DMF to N-methylpyrrolidone (NMP), which is better at disrupting secondary structures. Adding chaotropic salts can also help.
-
Solution 2: Use a Different Resin. Synthesizing the peptide on a low-substitution resin or a PEG-based resin can help minimize inter-chain aggregation.
-
-
Incomplete Fmoc-Deprotection: Aggregation or steric hindrance can also prevent the complete removal of the Fmoc group.
-
Solution 1: Extend Deprotection Time. Increase the deprotection time or perform a second deprotection step.
-
Solution 2: Monitor Deprotection. Use real-time UV monitoring to ensure the Fmoc group is completely removed before proceeding to the next coupling step.
-
Issue 2: Poor Purity and Difficult Purification
Symptoms:
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The analytical HPLC of the crude product shows multiple peaks that are very close to the main product peak.
-
Fractions collected during preparative HPLC are still impure upon analysis.
-
Mass spectrometry reveals impurities that are very close in mass to the target peptide (e.g., deletion sequences).
Possible Causes & Solutions:
-
Side Reactions: The complexity of branched peptides provides more opportunities for side reactions.
-
Solution 1: Ensure High-Quality Reagents. Use fresh, high-purity amino acids, solvents, and coupling reagents to minimize the introduction of impurities. Re-using solvents can reduce purity.
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Solution 2: Optimize Cleavage Cocktail. Ensure the cleavage cocktail contains the appropriate scavengers (e.g., TIS, water, EDT) to prevent re-attachment of protecting groups to sensitive residues like Trp, Met, or Cys.
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Solution 3: Capping. To minimize deletion products, permanently block any unreacted amino groups after a difficult coupling reaction using a capping step (e.g., with acetic anhydride). This terminates the unreacted chain, and the resulting truncated peptide will be easier to separate during purification than a deletion sequence.
-
-
Co-elution of Impurities during HPLC: Impurities such as deletion sequences or diastereomers can have very similar hydrophobicity to the target peptide, making separation difficult.
-
Solution 1: Optimize HPLC Gradient. Use a shallower gradient during preparative RP-HPLC to increase the resolution between your target peptide and closely eluting impurities.
-
Solution 2: Try an Orthogonal Purification Method. If RP-HPLC is insufficient, use a second purification method based on a different separation principle, such as ion-exchange chromatography, which separates peptides based on charge instead of hydrophobicity.
-
Solution 3: Change HPLC Column or Mobile Phase. Switching from a standard C18 column to a different stationary phase (e.g., Phenyl-hexyl) or altering the mobile phase additives can change the selectivity of the separation.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Branched Peptide Synthesis
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Key Advantages & Use Cases |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Cost-effective, good for routine couplings with minimal steric hindrance. |
| HBTU/TBTU | Uronium/Aminium | Fast | Low | Highly efficient, widely used in automated SPPS. By-products are soluble. |
| HATU | Uronium/Aminium | Very Fast | Very Low | More reactive than HBTU, excellent for difficult couplings, sterically hindered amino acids, and reducing racemization. |
| PyAOP | Phosphonium | Very Fast | Low | Highly effective for coupling N-methyl amino acids and for cyclization reactions. |
| COMU | Uronium/Aminium | Very Fast | Very Low | Coupling efficiency is comparable to HATU. Based on Oxyma, which is a safer alternative to the potentially explosive HOBt/HOAt additives. |
Experimental Protocols
Protocol 1: General Procedure for a "Double Coupling" Step in SPPS
This protocol is recommended when coupling a sterically hindered amino acid or coupling onto a branch point.
-
Initial Coupling: a. Following Fmoc-deprotection and washing of the peptide-resin, prepare the activated amino acid solution. In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in an appropriate volume of synthesis-grade DMF or NMP. b. Allow the solution to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the reaction vessel containing the resin. d. Agitate the mixture for 45-60 minutes at room temperature. e. Drain the reaction vessel.
-
Resin Wash: a. Wash the peptide-resin thoroughly to remove residual reagents and by-products. A typical wash cycle is 3-5 times with DMF or NMP.
-
Second Coupling (Double Coupling): a. Repeat steps 1a-1d to perform a second, identical coupling reaction. b. After the second coupling, drain the vessel.
-
Final Wash and Monitoring: a. Wash the peptide-resin again (3-5 times with DMF/NMP, followed by DCM). b. Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative Kaiser test (beads remain yellow) suggests the coupling was successful.
Protocol 2: General Protocol for Crude Peptide Purification by RP-HPLC
This protocol outlines a standard approach for purifying a cleaved branched peptide.
-
Sample Preparation: a. After cleaving the peptide from the resin and precipitating it with cold diethyl ether, dissolve the crude peptide pellet in a minimal amount of a suitable solvent. A common choice is a mixture of Buffer A and Buffer B (e.g., 50% acetonitrile/water with 0.1% TFA). b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC System Preparation: a. Prepare the mobile phases. Buffer A is typically 0.1% TFA in water, and Buffer B is 0.1% TFA in acetonitrile. b. Equilibrate the preparative C18 column with the starting percentage of Buffer B (e.g., 20% B) for at least 10-15 minutes or until the baseline is stable.
-
Purification Run: a. Inject the filtered crude peptide sample onto the column. b. Run a linear gradient. A typical gradient for an unknown peptide might be 20% to 90% Buffer B over 30-40 minutes. For better resolution of a branched peptide, a shallower gradient (e.g., an increase of 0.5-1% Buffer B per minute) is recommended. c. Monitor the elution of peptides using a UV detector, typically at 210-220 nm.
-
Fraction Collection: a. Collect fractions as peaks elute from the column. For closely eluting peaks, it is better to collect narrower fractions to improve the chances of isolating the pure compound.
-
Analysis and Pooling: a. Analyze each collected fraction using analytical HPLC and mass spectrometry to determine its purity and confirm the identity of the product. b. Pool the fractions that contain the target peptide at the desired purity level.
-
Lyophilization: a. Freeze the pooled fractions and lyophilize (freeze-dry) them to remove the solvents and obtain the purified peptide as a fluffy white powder.
Visualizations
Caption: Workflow for solid-phase branched peptide synthesis (SPPS).
References
Technical Support Center: Managing Fmoc-D-Lys(Ivdde)-OH in Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing solubility and other common issues encountered when using Fmoc-D-Lys(Ivdde)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally soluble in polar aprotic solvents commonly used in SPPS.[1] It is reported to be clearly soluble in Dimethylformamide (DMF) at a concentration of 1 mmol in 2 mL. Another source indicates solubility of 100mg in 0.5ml of DMF. It is also soluble in other solvents like Dimethyl sulfoxide (DMSO).[1]
Q2: Why is the Ivdde protecting group used for lysine?
A2: The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (Ivdde) group is an orthogonal protecting group for the epsilon-amino side chain of lysine.[1] It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and acidic conditions for resin cleavage, but can be selectively removed with hydrazine.[1][2] This allows for site-specific modification of the lysine side chain, such as branching or the attachment of labels, while the peptide is still on the solid support.
Q3: What are the potential consequences of poor solubility of this compound during synthesis?
A3: Inadequate solubility of this compound can lead to several issues, including:
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Incomplete coupling reactions: If the amino acid is not fully dissolved, its concentration in the solution will be lower than intended, leading to inefficient coupling and the formation of deletion sequences in the final peptide product.
-
Peptide aggregation: The presence of undissolved particles can promote the aggregation of the growing peptide chains on the resin.
-
Low yield and purity: Both incomplete coupling and aggregation can significantly reduce the overall yield and purity of the target peptide.
Q4: Can the Ivdde group be removed under the same conditions as the Fmoc group?
A4: No, the Ivdde group is stable to the piperidine solution used for Fmoc removal. It requires a solution of hydrazine in DMF for its cleavage. This orthogonality is the key advantage of using the Ivdde protecting group.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in DMF.
-
Possible Cause: The concentration of the amino acid may be too high, or the quality of the DMF may be poor (e.g., containing water).
-
Solutions:
-
Increase Solvent Volume: Add more DMF to the vial to decrease the concentration.
-
Gentle Warming: Gently warm the solution to aid dissolution. Avoid excessive heat, which could potentially cause degradation.
-
Sonication: Use a sonicator bath to help break up any solid particles and facilitate dissolution.
-
Use High-Quality Solvent: Ensure that anhydrous, peptide synthesis-grade DMF is used.
-
Issue 2: The peptide resin shows poor swelling and aggregation after coupling with this compound.
-
Possible Cause: The growing peptide chain is aggregating on the resin, which can be exacerbated by the bulky and hydrophobic nature of the Ivdde protecting group.
-
Solutions:
-
Switch Solvents: Use a more effective "chaotropic" solvent like N-methyl-2-pyrrolidone (NMP) or add DMSO to the DMF to disrupt hydrogen bonding and improve solvation.
-
Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl to the solvent can help to break up secondary structures and reduce aggregation.
-
Microwave Synthesis: The application of microwave energy during synthesis can help overcome steric hindrance and reduce aggregation, leading to more efficient coupling.
-
Issue 3: Removal of the Ivdde group with hydrazine is slow or incomplete.
-
Possible Cause: Peptide aggregation on the resin can sterically hinder the access of hydrazine to the Ivdde group. This is more common when the Ivdde-protected lysine is close to the C-terminus of the peptide.
-
Solutions:
-
Increase Hydrazine Concentration: In difficult cases, the concentration of hydrazine in DMF can be increased from the standard 2% up to 10%.
-
Increase Reaction Time and Repetitions: Extend the reaction time for each hydrazine treatment and increase the number of treatments.
-
Alternative Deprotection Reagent: A solution of hydroxylamine hydrochloride and imidazole in NMP can be used as an alternative for Dde/ivDde removal and has been shown to be fully orthogonal to the Fmoc group.
-
Data Presentation
| Parameter | Value | Solvent | Notes |
| Solubility | 1 mmol / 2 mL | DMF | Clearly soluble |
| Solubility | 100 mg / 0.5 mL | DMF | |
| General Solubility | Soluble | DMSO | A common alternative to DMF |
| General Solubility | Soluble | NMP | Can help overcome aggregation |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for SPPS Coupling
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the appropriate volume of anhydrous DMF to achieve the desired concentration (typically 0.3-0.5 M).
-
Vortex the vial for 1-2 minutes to dissolve the solid.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before adding it to the coupling reaction.
Protocol 2: Troubleshooting Dissolution of this compound
-
If the amino acid does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.
-
If sonication is not sufficient, gently warm the vial to 30-40°C while vortexing intermittently.
-
If solubility issues persist, consider preparing a more dilute solution or switching to NMP or a DMF/DMSO mixture.
Protocol 3: Selective Cleavage of the Ivdde Protecting Group
-
Wash the peptide-resin thoroughly with DMF to remove any residual piperidine.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine solution (approximately 10 mL per gram of resin) for 3-5 minutes at room temperature with gentle agitation.
-
Drain the solution and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleaved protecting group.
-
The progress of the deprotection can be monitored by UV spectrophotometry by detecting the release of the chromophoric indazole byproduct.
Visualizations
Caption: Workflow for dissolving this compound with troubleshooting steps.
Caption: Experimental workflow for the selective cleavage of the Ivdde protecting group.
References
Technical Support Center: Monitoring ivDde Deprotection On-Resin
Welcome to the technical support center for monitoring the efficiency of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) deprotection in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the ivDde protecting group and why is it used?
The ivDde group is a protecting group for primary amines, commonly used for the side chain of amino acids like lysine in Fmoc-based solid-phase peptide synthesis. Its key advantage is its orthogonality to the Fmoc and tBu protecting groups. This means it can be selectively removed on-resin without affecting other protecting groups, allowing for site-specific modifications of the peptide, such as branching, cyclization, or the attachment of labels.[1][2]
Q2: What are the standard conditions for ivDde deprotection?
The most common method for removing the ivDde group is by treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][3][4] However, the efficiency of this deprotection can be sequence-dependent and may require optimization.
Q3: How can I monitor the progress of the ivDde deprotection reaction?
There are two primary methods for monitoring ivDde deprotection on-resin:
-
Spectrophotometry: The cleavage of the ivDde group by hydrazine releases a chromophoric indazole byproduct that absorbs strongly at approximately 290 nm. By monitoring the UV absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection in real-time. The reaction is considered complete when the absorbance returns to the baseline.
-
High-Performance Liquid Chromatography (HPLC): A small amount of the peptidyl-resin can be cleaved, and the resulting peptide analyzed by reverse-phase HPLC. Incomplete deprotection will result in a later-eluting peak corresponding to the ivDde-protected peptide, in addition to the peak for the fully deprotected peptide.
Q4: Can hydrazine affect other protecting groups or the peptide itself?
Yes, hydrazine can also remove Fmoc groups. Therefore, the N-terminal amino group of the peptide should be protected with a group stable to hydrazine, such as a Boc group, before ivDde deprotection. High concentrations of hydrazine (greater than 2%) may also cause side reactions like peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.
Troubleshooting Guide
Issue 1: Incomplete ivDde Deprotection
Symptom: HPLC analysis of the cleaved peptide shows a significant peak corresponding to the ivDde-protected peptide, or spectrophotometric monitoring shows a persistent absorbance at 290 nm.
Possible Causes and Solutions:
-
Insufficient Hydrazine Concentration: A 2% hydrazine solution may not be sufficient for complete deprotection in all cases, especially for sterically hindered sites or aggregated peptide sequences.
-
Solution: Increase the hydrazine concentration. In difficult cases, concentrations up to 10% have been used. However, be mindful of potential side reactions at higher concentrations.
-
-
Inadequate Reaction Time or Iterations: The standard reaction time may not be long enough for complete removal.
-
Solution: Increase the reaction time per treatment and/or the number of hydrazine treatments. Repeating the treatment with fresh hydrazine solution multiple times (e.g., 3-5 times) is often effective.
-
-
Poor Resin Swelling: If the resin is not properly swelled, the hydrazine solution may not be able to efficiently access the ivDde-protected sites.
-
Solution: Ensure the resin is adequately swelled in a suitable solvent like DMF before initiating the deprotection reaction.
-
-
Peptide Sequence Effects: The local environment of the ivDde group, such as its proximity to the C-terminus or location within an aggregated sequence, can hinder its removal.
-
Solution: In addition to optimizing hydrazine concentration and reaction time, consider altering the mixing method to improve mass transfer. For lysine modifications, using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH can sometimes circumvent this issue by allowing side-chain modification to be performed during chain extension.
-
Issue 2: Unwanted Side Reactions
Symptom: Mass spectrometry analysis of the cleaved peptide shows unexpected masses, or HPLC analysis shows multiple unidentified peaks.
Possible Causes and Solutions:
-
Fmoc Group Removal: As mentioned, hydrazine will remove the Fmoc protecting group.
-
Solution: Ensure the N-terminus is protected with a Boc group or another hydrazine-stable protecting group before ivDde deprotection.
-
-
Dde Group Migration: Although less common with ivDde than with the Dde group, migration to other free amines can occur under certain conditions.
-
Solution: Careful control of reaction conditions and pH can minimize this side reaction.
-
-
Reaction with Other Functional Groups: The allyl group is not compatible with hydrazine treatment.
-
Solution: If your peptide contains an allyl group, an alternative deprotection strategy for the amine should be considered. The addition of allyl alcohol to the hydrazine reagent can sometimes mitigate this side reaction.
-
Quantitative Data Summary
The following table summarizes the effect of different deprotection conditions on the removal of the ivDde group from a model peptide (ACP-K(ivDde)) as determined by analytical HPLC.
| Condition ID | Hydrazine Conc. (%) | Reaction Time (min) | Volume (mL) | Iterations | Deprotection Efficiency | Reference |
| 2 | 2 | 3 | 2 | 3 | Very Low | |
| 6 | 2 | 5 | 2 | 3 | ~50% | |
| 10 | 2 | 3 | 2 | 4 | Marginal increase from Condition 6 | |
| 12 | 4 | 3 | 2 | 3 | Nearly Complete |
Experimental Protocols
Protocol 1: On-Resin ivDde Deprotection (Batch-wise)
-
Resin Preparation: Swell the peptidyl-resin in DMF in a suitable reaction vessel.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Deprotection Reaction:
-
Drain the DMF from the swelled resin.
-
Add the 2% hydrazine solution to the resin (e.g., 25 mL per gram of resin).
-
Agitate the mixture at room temperature for a specified time (e.g., 3-5 minutes).
-
Drain the hydrazine solution.
-
-
Repeat: Repeat the deprotection step with fresh hydrazine solution for the desired number of iterations (typically 2-4 more times).
-
Washing: Wash the resin thoroughly with DMF to remove the indazole byproduct and excess hydrazine.
Protocol 2: Monitoring by HPLC
-
Sample Preparation: After the deprotection reaction and washing, take a small sample of the resin (5-10 mg).
-
Cleavage: Treat the resin sample with a standard cleavage cocktail (e.g., 95% TFA with appropriate scavengers) to cleave the peptide from the resin and remove other side-chain protecting groups.
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Dry the peptide pellet.
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 214 nm or 220 nm.
-
Analyze the chromatogram for the presence of the deprotected peptide peak and any remaining ivDde-protected peptide peak (which will have a longer retention time).
-
Protocol 3: Monitoring by Spectrophotometry (Continuous Flow)
-
System Setup: This method is suitable for automated peptide synthesizers equipped with a UV detector.
-
Deprotection: Program the synthesizer to deliver the 2% hydrazine in DMF solution to the reaction vessel containing the peptidyl-resin.
-
Monitoring:
-
Direct the eluent from the reaction vessel through a UV flow cell.
-
Monitor the absorbance at 290 nm.
-
The absorbance will increase as the indazole byproduct is formed and then decrease as it is washed away.
-
-
Completion: The deprotection is considered complete when the absorbance at 290 nm returns to the baseline value. The synthesizer can then be programmed to proceed with the washing steps.
Visualizations
Caption: Experimental workflow for on-resin ivDde deprotection and monitoring.
Caption: Troubleshooting logic for incomplete ivDde deprotection.
References
Impact of peptide sequence on the efficiency of ivDde removal.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of peptide sequence on the efficiency of 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group removal. This resource is intended for researchers, scientists, and drug development professionals utilizing ivDde in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the efficiency of ivDde removal?
While several factors can affect deprotection, the peptide sequence itself is a primary determinant of ivDde removal efficiency. The steric hindrance of the ivDde group, which makes it robust against premature cleavage and migration, can also make it difficult to remove, particularly in certain sequence contexts.[1]
Q2: Which peptide sequence characteristics are known to impede ivDde removal?
Certain peptide characteristics are known to make ivDde removal sluggish and sometimes incomplete. These include:
-
Proximity to the C-terminus: When the ivDde-protected residue is located near the C-terminus of the peptide, removal can be particularly difficult.[1]
-
Peptide Aggregation: If the peptide sequence is prone to aggregation on the solid support, the accessibility of the ivDde group to the deprotection reagents is reduced, leading to incomplete removal.[1]
Q3: What is the standard reagent and protocol for ivDde removal?
The standard method for removing the ivDde group is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] A typical protocol involves treating the peptidyl-resin with the hydrazine solution for a short period (e.g., 3 minutes) and repeating this treatment multiple times.
Q4: Can the N-terminal Fmoc group be present during ivDde removal with hydrazine?
No, hydrazine will also remove the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Therefore, if you intend to perform further synthesis on the N-terminus after ivDde removal, the N-terminal α-amino group should be protected with a group stable to hydrazine, such as the tert-butyloxycarbonyl (Boc) group.
Q5: Are there alternative reagents for ivDde removal?
While hydrazine is the most common reagent, hydroxylamine has also been mentioned as a potential, albeit less common, alternative for Dde removal, which may have some applicability to ivDde under specific conditions. However, for routine ivDde removal, hydrazine remains the standard.
Troubleshooting Guide
Issue 1: Incomplete or Low-Yield ivDde Removal
If you are experiencing partial deprotection of the ivDde group, as confirmed by mass spectrometry or HPLC analysis of a test cleavage, consider the following troubleshooting steps.
Initial Assessment Workflow
Caption: Troubleshooting workflow for incomplete ivDde removal.
Optimization of Deprotection Conditions
For challenging sequences, a systematic optimization of the deprotection protocol is recommended. The following data is based on an optimization study performed on a generic peptide (ACP fragment with C-terminal Lys(ivDde)).
Table 1: Impact of Reaction Parameters on ivDde Removal Efficiency
| Condition | Hydrazine Conc. | Reaction Time (min) | No. of Iterations | Observed Removal Efficiency |
| Standard | 2% | 3 | 3 | Low (~50% or less) |
| Increased Time | 2% | 5 | 3 | Marginal increase over standard |
| Increased Iterations | 2% | 3 | 4 | Nominal increase over standard |
| Increased Conc. | 4% | 3 | 3 | Near Complete Removal |
Data is qualitatively summarized from HPLC chromatograms presented in the cited source.
As the data suggests, increasing the hydrazine concentration is the most effective single parameter change for improving ivDde removal efficiency. While increasing reaction time or the number of iterations can provide a marginal benefit, a higher hydrazine concentration often yields significantly better results. In some difficult cases, concentrations as high as 10% hydrazine have been employed.
Issue 2: Potential Side Reactions with Increased Hydrazine Concentration
While effective, increasing the hydrazine concentration is not without risks.
Q: What are the potential side reactions of using higher concentrations of hydrazine?
Higher concentrations of hydrazine (>2%) can lead to undesirable side reactions, including:
-
Peptide backbone cleavage at Glycine (Gly) residues.
-
Conversion of Arginine (Arg) residues to Ornithine (Orn).
It is crucial to perform a thorough analysis (e.g., by mass spectrometry) of the final peptide to ensure its integrity after using elevated hydrazine concentrations.
Experimental Protocols
Standard ivDde Removal Protocol
This protocol is a starting point for most peptides.
-
N-terminal Protection: Ensure the N-terminal α-amino group is protected with a hydrazine-stable group (e.g., Boc) if further N-terminal chemistry is planned.
-
Resin Preparation: Place the peptidyl-resin in a suitable reaction vessel.
-
Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Hydrazine Treatment: Add the deprotection solution to the resin (approximately 25 mL per gram of resin).
-
Reaction: Allow the mixture to react at room temperature for 3 minutes with gentle agitation.
-
Filtration: Drain the deprotection solution from the resin.
-
Repeat: Repeat steps 4-6 two more times for a total of three treatments.
-
Washing: Wash the resin thoroughly with DMF to remove residual hydrazine and the cleaved protecting group by-product.
ivDde Removal Workflow
Caption: Standard workflow for on-resin ivDde deprotection.
Optimized ivDde Removal Protocol for Difficult Sequences
This protocol should be used when the standard protocol results in incomplete deprotection.
-
N-terminal Protection: As per the standard protocol.
-
Resin Preparation: As per the standard protocol.
-
Deprotection Solution: Prepare a fresh 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Hydrazine Treatment, Reaction, and Filtration: Follow steps 4-6 of the standard protocol.
-
Repeat: Repeat the treatment for a total of three times.
-
Washing: As per the standard protocol.
-
Quality Control: After cleavage and purification, thoroughly analyze the peptide by mass spectrometry to check for any potential side reactions (e.g., at Gly or Arg residues).
Concluding Remarks
The efficiency of ivDde removal is highly sequence-dependent. For novel or complex peptides, it is prudent to perform a small-scale test cleavage and analysis to confirm complete deprotection before proceeding with large-scale synthesis or subsequent on-resin modifications. If standard protocols fail, a systematic optimization, primarily focusing on increasing the hydrazine concentration, is the most effective troubleshooting strategy.
References
Best practices for storage and handling of Fmoc-D-Lys(Ivdde)-OH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage, handling, and utilization of Fmoc-D-Lys(Ivdde)-OH in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it should be stored in a cool, dry place. Specific temperature recommendations vary slightly among suppliers, but a consistent guideline is to store it under refrigerated and desiccated conditions.
| Parameter | Recommended Condition |
| Temperature | -10°C to -25°C or +5°C ± 3°C[1] |
| Atmosphere | Store under inert gas. |
| Moisture | Keep container tightly closed in a dry and well-ventilated place.[2] |
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in polar organic solvents commonly used in solid-phase peptide synthesis (SPPS).[3] It is clearly soluble in DMF (dimethylformamide) and DMSO (dimethyl sulfoxide).
Q3: What is the primary application of this compound?
A3: this compound is an amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). Its key feature is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) protecting group on the side chain of D-lysine. This group is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group, allowing for selective deprotection of the lysine side chain to enable site-specific modifications such as branching, cyclization, or labeling of the peptide while it is still attached to the solid support.
Q4: How is the Ivdde protecting group removed?
A4: The Ivdde group is selectively cleaved under mild conditions using a solution of hydrazine in DMF. A common protocol involves treating the resin-bound peptide with a 2% hydrazine monohydrate solution in DMF. In some cases, a higher concentration of up to 5% hydrazine in DMF may be used to improve the efficiency of the removal. An alternative, less common method for Dde group removal involves using hydroxylamine hydrochloride and imidazole in NMP, which has the advantage of being compatible with the Fmoc group.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in peptide synthesis.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Ivdde Deprotection | - Insufficient reaction time or hydrazine concentration. - Steric hindrance due to peptide sequence or aggregation. - The Ivdde group is close to the C-terminus of the peptide. | - Increase the hydrazine concentration (e.g., from 2% to 4-5%). - Increase the reaction time and/or the number of deprotection cycles. - Ensure adequate swelling of the resin before deprotection. - For challenging sequences, consider using ivDde-Lys(Fmoc)-OH, which allows for side-chain modification earlier in the synthesis. |
| Side Reaction During Ivdde Deprotection | - Hydrazine can also remove the Fmoc protecting group. - At concentrations higher than 2%, hydrazine can cause peptide cleavage at Glycine residues and convert Arginine to Ornithine. | - Ensure the N-terminal Fmoc group is either protected with a Boc group or that the peptide synthesis is complete before Ivdde removal. - Use the recommended 2% hydrazine concentration to minimize side reactions. |
| Protecting Group Migration | The less hindered Dde group has been observed to migrate between lysine side chains. The more hindered Ivdde group is less prone to this but migration can still occur under certain conditions. | - The use of the more sterically hindered Ivdde group significantly reduces the likelihood of migration compared to the Dde group. |
| Difficulty in Monitoring Deprotection | Inability to determine the completion of the Ivdde removal reaction. | The cleavage of the Ivdde group with hydrazine releases a chromophoric indazole byproduct that absorbs strongly at 290 nm. This allows for spectrophotometric monitoring of the reaction progress in real-time. |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Ivdde Group using Hydrazine
This protocol outlines the steps for the selective removal of the Ivdde protecting group from a peptide synthesized on a solid support.
-
Resin Preparation: Swell the peptidyl-resin in DMF.
-
Deprotection Solution Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of resin, approximately 25 mL of the solution will be needed for each treatment.
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the 2% hydrazine/DMF solution to the resin.
-
Allow the reaction to proceed at room temperature for 3-5 minutes with gentle agitation.
-
-
Repetition: Filter the resin and repeat the hydrazine treatment two more times to ensure complete removal.
-
Washing: Thoroughly wash the resin with DMF to remove residual hydrazine and the cleaved protecting group.
-
Confirmation (Optional): The completion of the deprotection can be monitored by checking the UV absorbance of the filtrate at 290 nm, which corresponds to the indazole byproduct.
Workflow Visualization
The following diagrams illustrate key experimental workflows involving this compound.
Caption: Workflow for the on-resin deprotection of the Ivdde group.
Caption: Troubleshooting logic for incomplete Ivdde deprotection.
References
Validation & Comparative
A Comparative Guide to Fmoc-D-Lys(ivDde)-OH and Fmoc-L-Lys(ivDde)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is paramount to achieving high-purity peptides with the desired biological activity. Among the versatile tools available, Fmoc-protected lysine derivatives with orthogonal side-chain protection are indispensable for the synthesis of complex peptides, including those with branches or site-specific modifications. This guide provides a detailed comparison of two such stereoisomeric building blocks: Fmoc-D-Lys(ivDde)-OH and Fmoc-L-Lys(ivDde)-OH, with a focus on stereochemistry considerations that impact their performance in SPPS.
Introduction to Stereoisomers in Peptide Synthesis
This compound and Fmoc-L-Lys(ivDde)-OH share the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms at the alpha-carbon, making them enantiomers. The "L" configuration is the naturally occurring form of amino acids in proteins, while the "D" configuration is its non-superimposable mirror image. The incorporation of D-amino acids into a peptide sequence can significantly alter its structure, stability, and biological activity. D-amino acids are known to enhance peptide resistance to enzymatic degradation, a desirable property for therapeutic peptides.[1]
Both molecules feature two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the ε-amino group of the lysine side chain. The Fmoc group is base-labile and is removed at each step of peptide chain elongation, while the ivDde group is stable to these conditions and can be selectively removed using a dilute solution of hydrazine, allowing for orthogonal derivatization of the lysine side chain.
Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis
While direct, head-to-head quantitative comparisons of the coupling efficiency and racemization of this compound and Fmoc-L-Lys(ivDde)-OH are not extensively documented in publicly available literature, we can infer their performance based on the established principles of SPPS and studies on D-amino acid incorporation.
| Parameter | This compound | Fmoc-L-Lys(ivDde)-OH | Key Considerations |
| Coupling Efficiency | Generally comparable to L-isomers, but may be slightly slower in some contexts. | Standard coupling efficiencies are well-established. | Steric hindrance from the growing peptide chain and the resin can influence coupling kinetics for both isomers. Difficult sequences may require optimized coupling reagents or longer reaction times. |
| Racemization Potential | The risk of epimerization (conversion to the L-isomer) exists during activation and coupling. | The risk of racemization (conversion to the D-isomer) is a known factor in SPPS, particularly for certain amino acids and under specific conditions. | The choice of coupling reagents, additives (e.g., HOBt, Oxyma), and base is crucial in minimizing racemization for both D- and L-amino acids. |
| ivDde Deprotection | Kinetics are expected to be identical to the L-isomer as the stereocenter is distant from the side chain. | Standard protocols are well-established and generally efficient. | Incomplete deprotection can occur in sterically hindered regions of a peptide, regardless of the lysine isomer. Optimization of hydrazine concentration and reaction time may be necessary.[2] |
| Biological Activity of Resulting Peptide | Incorporation of a D-lysine can significantly alter peptide conformation and receptor binding, and increase proteolytic stability. | Incorporation of L-lysine maintains the natural stereochemistry of the peptide. | The choice between D- and L-lysine is dictated by the desired properties of the final peptide. |
Experimental Protocols
Standard Coupling Protocol for Fmoc-Lys(ivDde)-OH (D or L)
This protocol outlines a general procedure for coupling either this compound or Fmoc-L-Lys(ivDde)-OH during Fmoc-based SPPS.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.
-
Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove piperidine.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound or Fmoc-L-Lys(ivDde)-OH (3 equivalents relative to resin loading), a coupling agent such as HCTU (2.9 equivalents), and an additive like HOBt or Oxyma (3 equivalents) in DMF.
-
Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the completion of the reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
3. Washing:
-
After complete coupling (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Protocol for Selective ivDde Group Removal
This protocol is applicable for the removal of the ivDde group from both D- and L-lysine residues on the solid support.
1. Resin Preparation:
-
Wash the peptide-resin with DMF (3-5 times).
2. ivDde Deprotection:
-
Prepare a 2-5% solution of hydrazine monohydrate in DMF (v/v). Note: Higher concentrations of hydrazine may be required for difficult sequences, but can also lead to side reactions.[2]
-
Add the hydrazine solution to the resin and agitate at room temperature. The reaction time can vary from 3 to 30 minutes and may require multiple treatments. Monitoring the reaction progress is recommended.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh hydrazine solution if necessary.
3. Washing:
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of hydrazine and the cleaved protecting group. The newly exposed ε-amino group of lysine is now ready for further modification.
Analytical Protocol for Assessing Stereochemical Purity
To confirm the stereochemical integrity of the final peptide, chiral amino acid analysis or chiral HPLC of the purified peptide is recommended.
1. Peptide Hydrolysis (for Chiral Amino Acid Analysis):
-
Hydrolyze a sample of the purified peptide using 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Dry the hydrolysate under vacuum.
2. Derivatization:
-
Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
3. HPLC Analysis:
-
Analyze the derivatized amino acids by reversed-phase HPLC.
-
The diastereomeric derivatives of D- and L-lysine will have different retention times, allowing for their separation and quantification. A standard containing both D- and L-lysine derivatives should be used for peak identification and calibration.
Visualizing Workflows and Concepts
To further clarify the processes involved, the following diagrams illustrate the key workflows and relationships.
Figure 1: General workflow for solid-phase peptide synthesis and subsequent side-chain modification using Fmoc-Lys(ivDde)-OH.
Figure 2: The choice between Fmoc-L-Lys(ivDde)-OH and this compound has significant implications for the final properties of the synthesized peptide.
Conclusion
The selection between this compound and Fmoc-L-Lys(ivDde)-OH is a critical decision in peptide design, driven by the desired biological and therapeutic properties of the final product. While the L-isomer is used to maintain the natural stereochemistry of peptides, the D-isomer offers a powerful strategy to enhance proteolytic stability. The synthesis and deprotection protocols for both isomers are largely analogous, with the primary stereochemical consideration being the potential for racemization during the coupling step. Careful optimization of coupling conditions and diligent analytical characterization of the final peptide are essential to ensure the desired stereochemical purity and, ultimately, the intended biological function. Researchers should consider the trade-offs between mimicking natural structures and engineering enhanced stability when selecting the appropriate lysine stereoisomer for their synthetic targets.
References
A Comparative Guide to Orthogonally Protected Lysines: Fmoc-D-Lys(Ivdde)-OH in Focus
In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids like lysine is paramount to achieving the desired peptide architecture and purity. For researchers, scientists, and drug development professionals, the ability to selectively deprotect a specific site on a peptide chain opens up a world of possibilities, from the synthesis of branched and cyclic peptides to the site-specific conjugation of molecules. This guide provides an objective comparison of Fmoc-D-Lys(Ivdde)-OH with other commonly used orthogonally protected lysines, supported by experimental data and detailed protocols.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (Ivdde) group is a member of the Dde-based protecting groups, known for its stability to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin.[1][2] This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains attached to the solid support, enabling further modifications.[3][4]
Comparative Analysis of Orthogonal Lysine Protecting Groups
The choice of an orthogonal protecting group for the lysine side chain is dictated by the overall synthetic strategy, including the desired on-resin modification and the stability of the peptide sequence to various deprotection reagents. Below is a comparative analysis of this compound and other popular alternatives.
| Protecting Group | Chemical Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Ivdde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | 2-10% Hydrazine (N₂H₄) in DMF[5] | Stable to piperidine and TFA. More stable than Dde to repeated Fmoc deprotection steps. | Removal can be sluggish, especially in aggregating sequences or near the C-terminus. Hydrazine can also remove Fmoc groups. |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM | Mild acidic deprotection. Orthogonal to Fmoc and Boc. | The bulky group can cause steric hindrance. Released trityl cation can lead to side reactions if not scavenged. |
| Mmt | 4-Methoxytrityl | 0.5-1% TFA in DCM; Acetic acid/TFE/DCM | More acid-labile than Mtt, allowing for even milder deprotection. | Extreme acid sensitivity may require specific coupling conditions. |
| Alloc | Allyloxycarbonyl | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both acid- and base-labile groups. | Requires a palladium catalyst which must be thoroughly removed. Can be expensive. |
| Boc | tert-Butoxycarbonyl | Strong acid (e.g., TFA) | Well-established and widely used. | Not orthogonal in a standard Fmoc/tBu strategy; removed during final cleavage. |
Performance Data in Branched Peptide Synthesis
The synthesis of branched peptides, where a second peptide chain is grown from the side chain of a lysine residue, serves as an excellent platform for comparing the performance of orthogonal protecting groups. In a study demonstrating the synthesis of branched variants of the HIV-1 antibody epitope gp41659–671, the following purities were achieved after selective deprotection and subsequent coupling:
| Lysine Derivative Used | Resulting Peptide Purity |
| Lys(Mmt) | 79% |
| Lys(Alloc) | 82% |
| Lys(ivDde) | 93% |
These results highlight the high efficiency of the Ivdde protecting group in this specific application, leading to the highest purity of the final branched peptide.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful application of orthogonally protected lysines.
Protocol 1: Selective Deprotection of the Ivdde Group
This protocol describes the on-resin removal of the Ivdde protecting group from a lysine side chain.
Materials:
-
Peptide-resin containing a Lys(Ivdde) residue
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate (N₂H₄·H₂O)
Procedure:
-
Swell the peptide-resin in DMF in a suitable reaction vessel.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For difficult sequences, the concentration can be increased up to 10%.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Allow the mixture to react at room temperature. Reaction time can vary from 3 minutes to 1 hour, and multiple treatments may be necessary. Monitoring the reaction by HPLC is recommended to determine completion.
-
Drain the deprotection solution.
-
Repeat the hydrazine treatment if necessary.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine.
Protocol 2: Selective Deprotection of the Mtt Group
This protocol outlines the procedure for the removal of the Mtt group under mild acidic conditions.
Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a deprotection solution of 1% TFA and 2-5% TIS in DCM.
-
Drain the DCM from the resin.
-
Add the deprotection solution to the resin and agitate gently for 2-30 minutes. The reaction progress can be monitored by the appearance of a yellow-orange color from the released trityl cation.
-
Drain the solution.
-
Repeat the treatment if necessary until the deprotection is complete.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF to prepare for the subsequent coupling step.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for the utilization of orthogonally protected lysines in SPPS.
Ivdde deprotection workflow.
Logic of orthogonal protection in SPPS.
Conclusion
This compound stands as a robust and highly effective tool for the synthesis of complex peptides requiring site-specific side-chain modifications. Its stability to standard Fmoc-SPPS conditions and its selective removal with hydrazine provide a reliable orthogonal strategy. While other protecting groups like Mtt, Mmt, and Alloc offer valuable alternatives with their own distinct advantages, the high purity achieved in branched peptide synthesis using the Ivdde group underscores its significance. The choice of the optimal orthogonally protected lysine will ultimately depend on the specific requirements of the synthetic target and the overall strategic plan of the research. Careful consideration of the deprotection conditions and potential side reactions is crucial for maximizing yield and purity.
References
A Comparative Guide to Orthogonal Protecting Groups: ivDde vs. Mtt and Alloc
In the complex field of peptide synthesis and drug development, the strategic use of orthogonal protecting groups is essential for the successful construction of intricate biomolecules such as branched, cyclic, and labeled peptides. The choice of protecting group for the side chain of trifunctional amino acids, like lysine, dictates the synthetic strategy, influencing overall yield, purity, and the feasibility of site-specific modifications. This guide provides an objective comparison of three widely used amine-protecting groups: 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde), 4-methyltrityl (Mtt), and allyloxycarbonyl (Alloc), with a focus on the advantages of ivDde in specific applications.
Orthogonality and Deprotection Chemistry
The primary value of these protecting groups lies in their orthogonality—the ability to be removed under specific conditions without affecting other protecting groups in the molecule, such as the base-labile Fmoc or acid-labile Boc groups.[1] This allows for selective deprotection and modification of a specific site on the peptide while it remains anchored to the solid support.
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This group is distinguished by its cleavage under mild, nucleophilic conditions using a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[2][3] The more sterically hindered "isovaleryl" structure of ivDde enhances its stability and reduces the risk of intramolecular migration, a known issue with the simpler Dde group.[4][5]
-
Mtt (4-Methyltrityl): As a member of the trityl family, the Mtt group is acid-labile. It is selectively removed using very mild acidic conditions, such as 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM). The presence of an electron-donating methyl group makes it more susceptible to acid than the parent trityl (Trt) group, allowing for fine-tuned selectivity.
-
Alloc (Allyloxycarbonyl): The Alloc group offers a unique deprotection mechanism based on organometallic chemistry. It is cleaved under neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger to trap the released allyl cation. This makes it orthogonal to both acid- and base-labile protecting groups.
The logical workflow for selecting a protecting group often depends on the stability of other groups present in the synthetic design.
References
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-D-Lys(Ivdde)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of the final peptide's purity and yield. The use of Fmoc-D-Lys(Ivdde)-OH offers an orthogonal protection strategy, enabling the synthesis of complex peptides with site-specific modifications. This guide provides an objective comparison of the performance of this compound with other common lysine-protecting groups, supported by experimental data from reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.
Comparison of Lysine Protecting Groups in Fmoc SPPS
The selection of a side-chain protecting group for lysine is pivotal for a successful peptide synthesis. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is renowned for its orthogonality to the acid-labile and base-labile protecting groups commonly used in Fmoc-SPPS. It is stable under the conditions required for Fmoc removal (piperidine) and final cleavage from most resins (strong acids like trifluoroacetic acid - TFA), but can be selectively cleaved using dilute hydrazine.[1][2][3] This allows for on-resin modification of the lysine side chain, such as branching or labeling.
Other frequently used protecting groups for the lysine side chain in Fmoc chemistry include the acid-labile tert-butyloxycarbonyl (Boc) and monomethoxytrityl (Mmt) groups, and the palladium-cleavable allyloxycarbonyl (Alloc) group.[1][4] The choice among these depends on the overall synthetic strategy and the desired final peptide structure.
Key Advantages and Potential Disadvantages of Common Lysine Protecting Groups:
| Protecting Group | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| ivDde | 2-5% Hydrazine in DMF | Orthogonal to both acid- and base-labile groups, enabling on-resin modifications. | Hydrazine can be harsh on some peptides and resins; removal can sometimes be slow or incomplete, especially in aggregated sequences. |
| Boc | Strong acid (e.g., high concentration of TFA) | Robust and stable to the piperidine treatment for Fmoc removal. | Not suitable for orthogonal strategies where other acid-labile groups are present. |
| Mmt | Highly acid-labile (e.g., 1-2% TFA in DCM) | Excellent for orthogonal strategies; allows for selective on-resin deprotection under very mild acidic conditions. | Can be too labile for very long syntheses with multiple acidic steps, leading to premature deprotection. |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger | Orthogonal to acid- and base-labile groups. | Requires the use of a palladium catalyst which must be thoroughly removed from the final product. |
Experimental Data: Purity and Yield Comparison
To objectively evaluate the performance of different lysine protecting groups, the purity and yield of model peptides synthesized using these derivatives are compared. The data is typically obtained from RP-HPLC analysis of the crude peptide product after cleavage from the resin.
Table 1: Comparison of Crude Purity for a Branched Peptide
In a study comparing the synthesis of a branched variant of the HIV-1 antibody epitope gp41659–671, the following crude purities were obtained after selective deprotection of the lysine side chain and subsequent coupling of an alanine residue.
| Fmoc-Lys Derivative | Crude Purity (%) |
| Fmoc-Lys(ivDde)-OH | 93 |
| Fmoc-Lys(Alloc)-OH | 82 |
| Fmoc-Lys(Mmt)-OH | 79 |
This data suggests that for the synthesis of this particular branched peptide, the use of Fmoc-Lys(ivDde)-OH resulted in the highest crude purity.
Table 2: Comparison of Crude Purity and Yield for a Linear Hexapeptide (Ornithine Model)
| Fmoc-Orn Derivative | Crude Purity (%) | Overall Yield (%) |
| Fmoc-L-Orn(Boc)-OH | 88 | 70 |
| Fmoc-L-Orn(Mmt)-OH | 85 | 65 |
| Fmoc-L-Orn(ivDde)-OH | 82 | 60 |
These results indicate that for a simple linear peptide, the robust Boc protecting group may provide a slightly higher purity and yield. However, Fmoc-L-Orn(ivDde)-OH remains a highly effective building block, and its slightly lower yield in this context is offset by its critical advantage of orthogonality in more complex synthetic schemes.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Branched Peptide using this compound
This protocol is adapted from the synthesis of a branched peptide and outlines the general steps for incorporating this compound and performing a subsequent on-resin modification.
-
Resin Swelling: Swell a suitable resin (e.g., Rink Amide) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, then repeat once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling reagent (e.g., HBTU/DIPEA in DMF). Monitor coupling completion with a Kaiser test.
-
Incorporation of this compound: Couple this compound using the same procedure as other amino acids.
-
Chain Elongation: Continue coupling the remaining amino acids of the main peptide chain.
-
Selective Ivdde Deprotection: Treat the peptidyl-resin with a solution of 2-5% hydrazine in DMF. The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC.
-
Branching: Couple the desired amino acid or molecule to the deprotected ε-amino group of the D-lysine residue.
-
Final Cleavage and Deprotection: After completion of the synthesis, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Protocol 2: RP-HPLC Analysis of the Crude Peptide
This is a general protocol for the analysis of a crude synthetic peptide.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 30 minutes is a common starting point and should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).
-
Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.
Visualizing the Workflow
Caption: Workflow for the synthesis and analysis of a branched peptide using this compound.
References
A Comparative Guide to the Mass Spectrometry Characterization of Branched Peptides
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of branched peptides, a class of molecules with increasing significance in drug development and biological research, presents unique analytical challenges. Their non-linear architecture, characterized by isopeptide or other covalent linkages, necessitates specialized analytical approaches for complete characterization. This guide provides a comprehensive comparison of mass spectrometry-based techniques and alternative methods for the analysis of branched peptides, with a focus on providing supporting data and detailed experimental protocols.
Mass Spectrometry Approaches: A Head-to-Head Comparison
Mass spectrometry (MS) stands as the cornerstone for peptide analysis due to its high sensitivity, speed, and ability to provide detailed structural information. Three primary MS-based strategies are employed for the characterization of branched peptides: top-down, bottom-up, and middle-down proteomics. The choice of approach depends on the specific analytical question, the complexity of the sample, and the desired level of structural detail.
Quantitative Performance Comparison of Mass Spectrometry Approaches
| Feature | Top-Down Proteomics | Middle-Down Proteomics | Bottom-Up Proteomics |
| Principle | Analysis of intact proteins/large peptides | Analysis of large peptide fragments (3-20 kDa) | Analysis of small tryptic peptides (0.5-3 kDa) |
| Branch Point Identification | Direct observation of intact branch | Can preserve branch point within a large fragment | Indirectly inferred from di-glycine remnants (e.g., in ubiquitin)[1] |
| Sequence Coverage | Potentially 100% | High | Lower, typically 30-80%[2] |
| Sensitivity | Lower | Moderate | Highest |
| Throughput (Samples/Day) | Low (~1-10)[3] | Moderate (~10-50) | High (~24-500+)[4][5] |
| Sample Requirement | Higher (pmol-nmol) | Moderate | Lower (fmol-pmol) |
| Data Complexity | Very High | High | Moderate |
| Key Advantage for Branched Peptides | Preserves the entire branched structure | Balances sequence coverage and analyzable mass | High sensitivity and throughput for known modifications |
| Key Limitation for Branched Peptides | Challenging for large, complex branched structures | May still lose some structural context | Complete loss of connectivity between peptides |
Fragmentation Techniques for Branched Peptide Analysis
The fragmentation method used in tandem mass spectrometry (MS/MS) is critical for obtaining sequence information and identifying branch points.
| Fragmentation Method | Principle | Key Advantage for Branched Peptides | Key Limitation for Branched Peptides | Reported Success Rate Improvement |
| Collision-Induced Dissociation (CID) | Collision with inert gas leads to fragmentation of the peptide backbone. | Well-established and widely available. | Can lead to the loss of labile modifications and may not efficiently fragment the entire peptide backbone, especially around the branch point. | Baseline |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in an Orbitrap mass analyzer. | Provides higher fragmentation energy, leading to more complete fragmentation. | Similar to CID, can result in the loss of modification information. | - |
| Electron Transfer Dissociation (ETD) | Transfer of an electron to a multiply charged precursor ion, causing fragmentation. | Preserves labile post-translational modifications and is particularly effective for fragmenting large, highly charged peptides. It can cleave the peptide backbone while leaving the branch linkage intact. | Less efficient for doubly charged precursor ions. | ~2-fold increase in ubiquitin site identifications compared to CID/HCD. |
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are paramount for the successful characterization of branched peptides. Below are representative workflows and protocols for the leading mass spectrometry approaches.
General Experimental Workflow
General workflow for the mass spectrometry-based analysis of branched peptides.
Detailed Experimental Protocols
1. Bottom-Up Analysis of Ubiquitinated Peptides
This protocol is adapted for the identification of ubiquitination sites, a common form of peptide branching.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing denaturants (e.g., 8 M urea) and inhibitors of proteases and deubiquitinases.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Dilute the lysate to reduce the urea concentration to <2 M.
-
Perform sequential digestion with Lys-C and then trypsin. Trypsin cleaves after lysine and arginine residues, leaving a characteristic di-glycine (Gly-Gly) remnant on the ubiquitinated lysine, which has a mass of 114.04 Da.
-
-
Enrichment of K-ε-GG Peptides:
-
Use an antibody that specifically recognizes the K-ε-GG remnant to enrich for ubiquitinated peptides.
-
Immobilize the antibody to beads and incubate with the peptide digest.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched K-ε-GG peptides.
-
-
LC-MS/MS Analysis:
-
Separate the enriched peptides using reversed-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer.
-
Acquire MS/MS spectra using a data-dependent acquisition (DDA) method, with a preference for ETD fragmentation for higher-charge state precursors to improve site localization.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying a variable modification of +114.0429 Da on lysine residues.
-
Utilize software that can accurately localize the modification site.
-
2. Top-Down/Middle-Down Analysis of Branched Ubiquitin Chains
This approach aims to keep the branched structure intact or in large fragments.
-
Sample Preparation:
-
Enrich intact ubiquitinated proteins or large protein complexes using affinity tags (e.g., His-tags on ubiquitin) or specific binding domains (e.g., TUBEs).
-
For middle-down, perform a limited digestion with an enzyme like trypsin under native conditions to cleave only at the most accessible sites, often preserving the core ubiquitinated structure.
-
-
LC-MS/MS Analysis:
-
Separate the intact or partially digested branched peptides using a long-gradient reversed-phase LC.
-
Acquire high-resolution MS1 spectra to determine the mass of the intact branched peptide.
-
Fragment the precursor ions using ETD or EThcD (ETD combined with supplemental HCD activation) to generate fragments along the peptide backbones while preserving the branch point.
-
-
Data Analysis:
-
Deconvolute the complex MS/MS spectra.
-
Use specialized software (e.g., ProSight Lite) to map the fragment ions to the protein sequence and identify the branch points. This often involves manual interpretation of the spectra.
-
Alternative and Complementary Characterization Methods
While mass spectrometry is a powerful tool, other techniques can provide valuable, often orthogonal, information for the characterization of branched peptides.
Performance Comparison of Alternative Methods
| Method | Principle | Information Provided | Key Advantage for Branched Peptides | Key Limitation for Branched Peptides |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | 3D structure in solution, dynamics, and connectivity. | Provides detailed conformational information and can directly observe the branch linkage. | Requires larger amounts of pure sample (mg), is lower throughput, and data analysis is complex. Not ideal for large proteins (>50 kDa). |
| X-ray Crystallography | Diffraction of X-rays by a crystal. | High-resolution 3D structure in a solid state. | Can provide an atomic-level view of the branched structure. | Requires the ability to crystallize the peptide, which can be a major bottleneck. The crystal structure may not represent the solution-state conformation. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | N-terminal sequence of a linear peptide chain. | High accuracy for linear sequence determination. | Cannot sequence past a branch point or a blocked N-terminus. Limited to peptides of about 30-60 residues. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase, coupled with mass analysis. | Provides information on the ion's collisional cross-section (CCS), which is related to its 3D shape. | Can separate isomeric branched peptides that are indistinguishable by mass alone. | The gas-phase conformation may not reflect the solution-state structure. |
Experimental Protocols for Alternative Methods
1. NMR Spectroscopy for Branched Peptide Structure Elucidation
Workflow for NMR-based structure determination of a branched peptide.
-
Sample Preparation:
-
The peptide must be of high purity (>95%) and dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of 1-5 mM.
-
For observation of amide protons, the solvent should be 90% H₂O/10% D₂O.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Assign the chemical shifts of all protons in the peptide.
-
Identify through-space correlations from the NOESY spectrum, which provide distance restraints between protons.
-
Use these restraints to calculate and refine the 3D structure of the branched peptide using specialized software.
-
2. X-ray Crystallography of a Branched Peptide
-
Crystallization:
-
The purified branched peptide is screened against a wide range of crystallization conditions (precipitants, buffers, additives) to find conditions that yield well-ordered crystals. This is often the most challenging step.
-
-
Data Collection:
-
A suitable crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
-
Structure Determination:
-
The diffraction data is processed to determine the electron density map of the molecule.
-
A 3D model of the branched peptide is built into the electron density map and refined to obtain the final high-resolution structure.
-
Conclusion
The characterization of branched peptides is a complex analytical task that often requires a multi-pronged approach. Mass spectrometry, with its various strategies and fragmentation techniques, offers a powerful and versatile toolkit. The choice between top-down, middle-down, and bottom-up approaches depends on the specific information required, with top-down and middle-down methods being more suited for preserving the overall branched architecture. The selection of the fragmentation technique is also crucial, with ETD often providing superior results for identifying branch points in ubiquitinated peptides.
Alternative methods such as NMR and X-ray crystallography provide invaluable, high-resolution structural information that is complementary to mass spectrometry data, albeit with higher sample requirements and lower throughput. Ion mobility-mass spectrometry is an emerging technique that shows great promise for separating and characterizing isomeric branched peptides. Edman degradation, while a robust method for linear peptide sequencing, has significant limitations for branched structures.
By carefully selecting and combining these techniques, researchers can achieve a comprehensive understanding of the structure and function of branched peptides, paving the way for advancements in drug discovery and our understanding of complex biological systems.
References
- 1. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview and Considerations in Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top-Down vs. Bottom-Up Proteomics: Unraveling the Secrets of Protein Analysis - MetwareBio [metwarebio.com]
- 4. A Universal and High-Throughput Proteomics Sample Preparation Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Crude Peptides Containing ivDde-Protected Lysine
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in therapeutic development and various research applications. The use of protecting groups like 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) for the side chain of lysine adds a layer of complexity to purity assessment. This guide provides an objective comparison of key analytical methods for determining the purity of crude peptides containing ivDde-protected lysine, supported by experimental data and detailed protocols.
The ivDde group is an orthogonal protecting group, stable to the basic conditions used for Fmoc removal but can be selectively cleaved with a dilute solution of hydrazine.[1] This allows for site-specific modifications of the lysine side chain while the peptide is still on the solid support.[1][2] However, the presence of the ivDde group can complicate purity analysis of the crude product.
Comparison of Key Analytical Methods
The primary methods for assessing peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[3] These techniques can be used to analyze the crude peptide both before and after the removal of the ivDde protecting group to provide a comprehensive purity profile.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Primary Application | Principle of Separation/Detection | Information Provided | Typical Purity Determination |
| RP-HPLC (Pre-ivDde Cleavage) | Initial purity assessment of the crude protected peptide. | Hydrophobicity | Retention time, peak area (% purity) of the ivDde-protected peptide and impurities. | Relative purity based on UV absorbance at 214-220 nm.[4] |
| RP-HPLC (Post-ivDde Cleavage) | Purity assessment of the deprotected peptide. | Hydrophobicity | Retention time, peak area (% purity) of the final peptide and any byproducts from cleavage. | Relative purity based on UV absorbance, allows for quantification of cleavage efficiency. |
| LC-MS | Identity confirmation and impurity identification. | Hydrophobicity and mass-to-charge ratio (m/z). | Molecular weight of the target peptide (both protected and deprotected) and impurities. | Confirms the presence of the desired product and helps identify the nature of impurities. |
| Amino Acid Analysis (AAA) | Determination of net peptide content and amino acid composition. | Ion-exchange chromatography of hydrolyzed amino acids. | Absolute quantification of the peptide by measuring the amount of each amino acid. | Provides the net peptide content, which can differ from HPLC purity. |
Illustrative Experimental Data
The following table presents hypothetical, yet representative, data from the analysis of a crude synthetic peptide containing an ivDde-protected lysine residue.
Table 2: Representative Purity Analysis Data
| Analytical Method | Parameter | Result | Interpretation |
| RP-HPLC (Pre-ivDde Cleavage) | Main Peak Area (%) | 85.2% | The crude product contains 85.2% of the ivDde-protected peptide relative to other UV-absorbing species. |
| Impurity A (pre-peak) | 5.8% | A more polar impurity is present. | |
| Impurity B (post-peak) | 9.0% | A less polar impurity is present. | |
| RP-HPLC (Post-ivDde Cleavage) | Main Deprotected Peak Area (%) | 82.5% | The final deprotected peptide purity is 82.5%. |
| Residual Protected Peptide (%) | 2.1% | Incomplete removal of the ivDde group. | |
| Cleavage-related Impurity (%) | 0.6% | A new impurity was formed during the cleavage step. | |
| LC-MS | Observed Mass (ivDde-protected) | 1574.8 Da | Matches the theoretical mass of the protected peptide. |
| Observed Mass (deprotected) | 1348.7 Da | Matches the theoretical mass of the deprotected peptide. | |
| Impurity A Mass | 1461.6 Da | Suggests a truncated sequence (missing one amino acid). | |
| Amino Acid Analysis | Net Peptide Content | 78% | The actual amount of peptide in the lyophilized powder is 78%, with the remainder being water and counterions. |
Experimental Protocols
Accurate purity analysis relies on robust and well-defined experimental protocols.
RP-HPLC Analysis of Crude Peptides
Objective: To determine the purity of a peptide sample by separating it from its impurities based on hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Peptide sample dissolved in Mobile Phase A
Protocol:
-
Prepare and thoroughly degas the mobile phases.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.
-
Prepare a peptide sample solution at a concentration of 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the sample solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks.
ivDde Protecting Group Removal
Objective: To selectively remove the ivDde protecting group from the lysine side chain.
Materials:
-
Crude peptide containing ivDde-protected lysine
-
2% Hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF for washing
Protocol:
-
Place the peptidyl-resin in a suitable reaction vessel.
-
Add the 2% hydrazine solution in DMF (approximately 25 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 3 minutes.
-
Filter the resin and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF.
-
Proceed with cleavage from the resin and global deprotection.
Note: The efficiency of ivDde removal can be affected by factors such as hydrazine concentration, reaction time, and the peptide sequence itself. Increasing the hydrazine concentration to 4% may improve removal for difficult sequences. The removal can be monitored spectrophotometrically by observing the release of the indazole cleavage product at 290 nm.
LC-MS Analysis
Objective: To confirm the molecular weight of the target peptide and identify impurities.
Protocol:
-
Perform chromatographic separation using a gradient similar to the HPLC protocol.
-
Set the mass spectrometer to positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).
-
If available, perform tandem MS (MS/MS) on the major peaks to confirm the peptide sequence.
-
Deconvolute the mass spectra to determine the molecular weights of the eluting species and compare them with the theoretical masses.
Visualizing the Workflow and Concepts
Caption: Workflow for purity assessment of ivDde-protected peptides.
Caption: Cleavage of the ivDde protecting group from lysine.
Caption: Comparison of information from different purity analysis methods.
References
A Head-to-Head Comparison: Fmoc-D-Lys(Boc)-OH vs. Fmoc-D-Lys(ivDde)-OH for Site-Specific Peptide Modification
In the realm of peptide synthesis and drug development, the strategic selection of protecting groups for amino acid side chains is paramount to achieving complex, precisely modified peptides. For the incorporation of D-lysine, two commonly employed derivatives are Fmoc-D-Lys(Boc)-OH and Fmoc-D-Lys(ivDde)-OH. While both serve to protect the ε-amino group of lysine during solid-phase peptide synthesis (SPPS), their differing deprotection chemistries dictate their suitability for specific applications, particularly for on-resin side-chain modification. This guide provides an objective comparison of these two essential building blocks, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic strategies.
At a Glance: Key Differences and Applications
The fundamental distinction between Fmoc-D-Lys(Boc)-OH and this compound lies in the nature of their side-chain protecting groups and the conditions required for their removal. The tert-butyloxycarbonyl (Boc) group is acid-labile, typically removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).[1][2] This makes Fmoc-D-Lys(Boc)-OH a standard and cost-effective choice for introducing D-lysine into a peptide sequence when no further modification of its side chain is required during the synthesis.
Conversely, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage.[3][4] It is, however, selectively cleaved under mild conditions using hydrazine.[3] This orthogonality is the cornerstone of its utility, enabling the selective deprotection of the lysine side chain while the peptide remains attached to the solid support, allowing for site-specific modifications such as branching, cyclization, or the attachment of labels like fluorophores and biotin. The ivDde group is an improvement over the related Dde group, as it is more sterically hindered and thus more stable and less prone to migration during synthesis.
Performance Comparison: A Data-Driven Perspective
While direct side-by-side quantitative comparisons of the same modified peptide synthesized using both strategies are not abundant in the literature, we can compile representative data from studies employing Fmoc-Lys(ivDde)-OH for on-resin modifications to provide an illustrative comparison of expected outcomes. The synthesis of modified peptides is a multi-step process, and the overall yield is influenced by the efficiencies of peptide synthesis, deprotection, and the subsequent modification reaction.
| Parameter | Fmoc-D-Lys(Boc)-OH Strategy | This compound Strategy | Notes |
| Modification Approach | Solution-phase modification after cleavage and purification | On-resin modification after selective ivDde deprotection | On-resin modification can be more efficient and require fewer purification steps. |
| Crude Peptide Purity (Post-SPPS) | 60-95% | 60-95% | Dependent on peptide length and sequence complexity. |
| Purified Azide-Peptide Yield | Not Applicable | 30-70% | Based on initial resin loading for a subsequent "click" reaction. |
| Final Labeled Peptide Purity | >95% (after multiple purification steps) | >98% (after final HPLC purification) | On-resin modification can lead to cleaner crude products before final purification. |
| Overall Yield of Labeled Peptide | 10-40% (Estimated) | 15-50% | Highly dependent on the yields of all preceding steps. |
Note: The data for the this compound strategy is illustrative and compiled from descriptions of fluorescently labeled peptide synthesis. The estimated yield for the Fmoc-D-Lys(Boc)-OH strategy considers the cumulative losses from peptide synthesis, cleavage, purification, and a subsequent solution-phase labeling reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the standard protocols for the deprotection of the Boc and ivDde groups.
Protocol 1: Boc Group Deprotection (Simultaneous with Resin Cleavage)
This protocol outlines the standard procedure for the final cleavage of a peptide from the resin and the simultaneous removal of the Boc protecting group from the lysine side chain.
Materials:
-
Peptide-resin containing a Lys(Boc) residue
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS) (or other appropriate scavengers depending on the peptide sequence)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) and then dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
-
The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Selective On-Resin Deprotection of the ivDde Group
This protocol describes the selective removal of the ivDde protecting group from the lysine side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing a Lys(ivDde) residue with the N-terminal Fmoc group either present or removed.
-
Deprotection solution: 2% hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the 2% hydrazine in DMF solution to the resin (approximately 25 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 3-10 minutes.
-
Drain the deprotection solution.
-
Repeat the hydrazine treatment 2-4 more times to ensure complete removal of the ivDde group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
The resin with the deprotected lysine side chain is now ready for the subsequent on-resin modification reaction (e.g., acylation, labeling).
Logical Workflow and Decision Making
The choice between Fmoc-D-Lys(Boc)-OH and this compound is a critical decision in the planning phase of peptide synthesis. The following diagrams illustrate the typical experimental workflows for each approach.
Caption: Workflow for side-chain modification using Fmoc-D-Lys(Boc)-OH.
References
Evaluating the Stability of the ivDde Protecting Group Under Various SPPS Conditions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a widely utilized protecting group for the side chains of lysine, ornithine, and other amino acids with primary amine functionalities. Its utility lies in its unique cleavage conditions, which allow for the selective deprotection of a specific amine group on the peptide backbone, enabling the synthesis of complex peptides with branches, cycles, or site-specific modifications. This guide provides an objective comparison of the ivDde group's stability and performance against other alternatives, supported by experimental data and detailed protocols.
The ivDde group is an orthogonal protecting group, meaning it can be removed under conditions that do not affect the Nα-Fmoc group or the acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.[1] This orthogonality is the cornerstone of its application in complex peptide synthesis.
Quantitative Data Presentation
The stability of the ivDde group under various conditions is summarized in the tables below. This data has been compiled from various sources to provide a comparative overview.
Table 1: Stability of ivDde in Standard SPPS Reagents
| Reagent/Condition | Concentration | Temperature | Duration | ivDde Stability | Reference |
| Piperidine/DMF | 20% (v/v) | Room Temp. | Standard Fmoc deprotection cycles | Stable | [2] |
| Trifluoroacetic Acid (TFA) | 95% with scavengers | Room Temp. | 1-2 hours | Stable | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Room Temp. | Standard Fmoc deprotection cycles | Stable | |
| Hydrazine/DMF | 2-10% (v/v) | Room Temp. | 3-10 minutes (repeated) | Labile | |
| Hydroxylamine/Imidazole in NMP | 1.3:1 ratio | Room Temp. | 30-60 minutes | Labile |
Table 2: Comparison of ivDde with Other Orthogonal Protecting Groups
| Protecting Group | Cleavage Condition | Stability to 20% Piperidine/DMF | Stability to TFA | Key Advantages | Key Disadvantages |
| ivDde | 2-10% Hydrazine in DMF | High | High | Robust, less prone to migration than Dde. | Can be difficult to remove in aggregated sequences. |
| Dde | 2% Hydrazine in DMF | Moderate | High | More easily cleaved than ivDde. | Prone to migration to unprotected amines. |
| Mmt (4-methoxytrityl) | 1-2% TFA in DCM | High | Low | Mild acidic cleavage. | Potential for premature removal with other acid-labile groups. |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | High | High | Very mild and specific cleavage. | Potential for palladium contamination of the peptide. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: On-Resin Deprotection of the ivDde Group
This protocol describes the standard procedure for the removal of the ivDde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin with an ivDde-protected amino acid.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Hydrazine monohydrate.
-
Reaction vessel for SPPS.
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes in the reaction vessel.
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.
-
Deprotection Reaction:
-
Drain the DMF from the swollen resin.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 3-5 minutes.
-
Drain the deprotection solution.
-
-
Repeat Deprotection: Repeat the deprotection step (step 3) two more times with fresh 2% hydrazine/DMF solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove residual hydrazine and the cleaved protecting group byproducts.
-
Confirmation of Deprotection (Optional): The cleavage of the ivDde group can be monitored spectrophotometrically by detecting the indazole byproduct in the filtrate at approximately 290 nm.
Protocol 2: Stability Test of ivDde to Basic Conditions (20% Piperidine/DMF)
This protocol is designed to quantitatively assess the stability of the ivDde group to the standard basic conditions used for Fmoc group removal.
Materials:
-
A model peptide containing an ivDde-protected lysine (e.g., Ac-Ala-Lys(ivDde)-Gly-NH-resin).
-
20% (v/v) Piperidine in DMF.
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
HPLC system for analysis.
Procedure:
-
Sample Preparation: Prepare several identical samples of the model peptidyl-resin.
-
Exposure to Piperidine:
-
Treat each resin sample with 20% piperidine in DMF for a specific duration (e.g., 30 min, 1h, 2h, 4h, 24h) at room temperature.
-
After the specified time, wash the resin thoroughly with DMF and then with dichloromethane (DCM), and dry the resin under vacuum.
-
-
Cleavage from Resin: Cleave the peptide from each resin sample using a standard cleavage cocktail for 2 hours at room temperature.
-
Sample Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
HPLC Analysis:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze each sample by reverse-phase HPLC.
-
Quantify the percentage of the peptide that has lost the ivDde group by comparing the peak area of the deprotected peptide to the total peak area of the protected and deprotected peptides.
-
Mandatory Visualizations
Orthogonal Protection Strategy in Fmoc-SPPS
The following diagram illustrates the concept of orthogonal protection in Fmoc-based Solid-Phase Peptide Synthesis, highlighting the distinct cleavage conditions for the Nα-Fmoc group, acid-labile side-chain protecting groups (e.g., Boc, tBu), and the ivDde group.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
Experimental Workflow for ivDde Stability Testing
The following diagram outlines the experimental workflow for evaluating the stability of the ivDde protecting group under specific chemical conditions.
Caption: Workflow for ivDde stability testing.
References
The Strategic Advantage of Fmoc-D-Lys(Ivdde)-OH in Complex Peptide Synthesis: A Comparative Guide
In the intricate field of peptide synthesis, particularly for therapeutic and research applications, the ability to perform site-specific modifications is paramount. This guide provides a detailed comparison of Fmoc-D-Lys(Ivdde)-OH, an orthogonally protected lysine derivative, against other common alternatives. Through case studies and experimental data, we demonstrate its successful application in the synthesis of complex peptides, such as branched and site-specifically labeled molecules. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize their peptide synthesis strategies.
Core Utility: Orthogonal Protection in SPPS
This compound is a key building block in Solid-Phase Peptide Synthesis (SPPS).[1] Its utility lies in the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group on the ε-amine of the lysine side chain.[1][2] This group exhibits orthogonality, meaning it is stable under the conditions used to remove other protecting groups. Specifically, the Ivdde group is resistant to the piperidine solution used for cleaving the N-terminal Fmoc group and the trifluoroacetic acid (TFA) cocktail used for final resin cleavage and removal of most other side-chain protecting groups (like Boc, tBu, Trt).[3][4] However, it can be selectively and mildly removed using a dilute solution of hydrazine in DMF. This selective deprotection enables the synthesis of complex structures like branched peptides or the attachment of specific moieties to the lysine side chain post-synthesis.
Caption: Orthogonal protection strategy using this compound in SPPS.
Case Study: Microwave-Enhanced Synthesis of Unsymmetrically Branched Peptides
A significant application of this compound is in the rapid and efficient synthesis of unsymmetrically branched peptides. Microwave-enhanced SPPS, in particular, leverages this building block to overcome steric hindrance challenges that are common in branched structures.
Performance Data:
The following table summarizes the performance of microwave-assisted SPPS using this compound for the synthesis of three distinct branched peptides. For comparison, the conventional synthesis data for one of the peptides is also included.
| Peptide Product | Synthesis Method | Synthesis Time | Crude Purity | Isolated Yield | Reference |
| Lactoferricin-Lactoferrampin Chimera (Antimicrobial) | Microwave-Enhanced SPPS | < 5 hours | 77% | - | |
| Histone H2B (118-126) - Ubiquitin (47-76) Conjugate | Microwave-Enhanced SPPS | < 5 hours | 75% | - | |
| Histone H2B (118-126) - Ubiquitin (47-76) Conjugate | Conventional SPPS | > 53 hours | - | 10-20% | |
| Tetra-branched Antifreeze Peptide Analog | Microwave-Enhanced SPPS | < 5 hours | 71% | - |
Comparison with Alternative Protecting Groups
This compound is one of several options for orthogonal lysine protection. The choice of protecting group is critical and depends on the overall synthetic strategy and the chemical nature of the desired final peptide.
| Protecting Group | Structure Modifier | Cleavage Reagent(s) | Key Features & Considerations |
| Ivdde | This compound | 2-4% Hydrazine in DMF | Stable to piperidine and TFA; ideal for on-resin branching and modification. Cleavage can be monitored by UV at 290 nm. |
| Mtt | Fmoc-D-Lys(Mtt)-OH | 1% TFA in DCM | Mildly acid-labile; allows deprotection while the peptide is on an acid-sensitive resin. Orthogonal to Fmoc and Boc. |
| Alloc | Fmoc-D-Lys(Alloc)-OH | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger | Cleaved under neutral conditions. Requires careful removal of the palladium catalyst, which can be challenging. |
| Boc | Fmoc-D-Lys(Boc)-OH | Strong acid (e.g., high concentration TFA) | Not truly orthogonal in a standard Fmoc/tBu strategy as cleavage conditions are similar to final peptide cleavage. |
Experimental Protocols
Protocol 1: General Workflow for Branched Peptide Synthesis via Microwave-Enhanced SPPS
This protocol outlines the synthesis of a branched peptide using this compound as the branching point.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA) in DMF.
-
Main Chain Elongation: Perform automated microwave-enhanced SPPS.
-
Fmoc Deprotection: Use 20% piperidine with 0.1 M Oxyma Pure in DMF.
-
Amino Acid Coupling: Use a 5-fold excess of Fmoc-amino acids with DIC and Oxyma Pure in DMF. Incorporate this compound at the desired branching position.
-
-
Selective Ivdde Deprotection:
-
Once the main chain is synthesized, treat the resin-bound peptide with a solution of 5% hydrazine in DMF to remove the Ivdde group from the lysine side chain.
-
-
Branch Chain Elongation: Synthesize the second peptide chain on the now-free ε-amine of the D-lysine residue using the same SPPS coupling and deprotection steps as in step 2.
-
Final Fmoc Removal: Deprotect the N-terminal Fmoc group of the branch chain.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT).
-
Purification: Precipitate the crude peptide with cold diethyl ether, lyophilize, and purify using reverse-phase HPLC.
Caption: Experimental workflow for synthesizing a branched peptide.
Protocol 2: Optimized Selective Deprotection of the Ivdde Group
While 2% hydrazine is standard, optimization may be required for complete removal, especially in long or aggregated sequences.
-
Standard Protocol:
-
Treat the peptide-resin with a solution of 2% hydrazine monohydrate in DMF (approx. 25 mL per gram of resin).
-
Allow the mixture to stand at room temperature for 3 minutes.
-
Filter the resin and repeat the hydrazine treatment two more times for a total of three treatments.
-
Wash the resin thoroughly with DMF.
-
-
Optimized Conditions:
-
For difficult sequences, increasing the hydrazine concentration to 4% has been shown to significantly improve deprotection efficiency.
-
The number of repetitions and reaction time can also be varied. For example, performing four repetitions of a 3-minute treatment or three repetitions of a 5-minute treatment can increase the yield of the deprotected product. It is crucial to monitor the completion of the reaction via a method like the Kaiser test or by cleaving a small sample for LC-MS analysis.
-
References
Literature review of Fmoc-D-Lys(ivDde)-OH applications in peptide chemistry.
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups is paramount to success. This guide provides a comprehensive comparison of Fmoc-D-Lys(ivDde)-OH with other commonly used lysine-protecting groups in solid-phase peptide synthesis (SPPS). By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for making informed decisions in the synthesis of complex peptides.
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a cornerstone of modern peptide chemistry, enabling the synthesis of branched, cyclic, and site-specifically modified peptides.[1] Its key advantage lies in its orthogonality; the ivDde group is stable to the piperidine used for Nα-Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for final cleavage from the resin.[2] It can be selectively removed under mild basic conditions using hydrazine, allowing for specific modifications on the lysine side chain while the peptide remains anchored to the solid support.[1]
Performance Comparison of Lysine Protecting Groups
The choice of a side-chain protecting group for lysine is dictated by the overall synthetic strategy, including the desired orthogonality and the sensitivity of the peptide sequence to various reagents. The following table summarizes the key characteristics and performance of this compound in comparison to other frequently used alternatives.
| Protecting Group | Structure | Deprotection Conditions | Stability | Key Advantages | Potential Disadvantages |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-4% Hydrazine in DMF | Stable to piperidine and TFA | High stability, less prone to migration than Dde. Orthogonal to Fmoc and acid-labile groups. | Can be difficult to remove, especially in aggregating sequences or near the C-terminus. |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | 2% Hydrazine in DMF | Stable to piperidine and TFA | Easier to remove than ivDde. | Prone to migration to unprotected lysine side chains. |
| Boc | tert-butoxycarbonyl | Strong acid (e.g., high % TFA) | Stable to piperidine and mild acid | Widely used, robust protection. | Not orthogonal in standard Fmoc/tBu strategies; removed during final cleavage. |
| Mtt | 4-methyltrityl | Mild acid (e.g., 1% TFA in DCM) | Stable to piperidine and hydrazine | Orthogonal to Fmoc and ivDde. | Acid lability requires careful selection of other protecting groups. |
| Alloc | allyloxycarbonyl | Pd(0) catalyst in the presence of a scavenger | Stable to piperidine, TFA, and hydrazine | Orthogonal to Fmoc, ivDde, and acid-labile groups. | Requires use of a palladium catalyst which may have side reactions. |
Quantitative Data Summary
The efficiency of deprotection and the purity of the final product are critical metrics in peptide synthesis. The following tables provide a summary of quantitative data for the removal of the ivDde group and a comparison of synthesis outcomes using this compound.
Table 1: Optimization of ivDde Deprotection Conditions
| Hydrazine Concentration | Reaction Time | Number of Repetitions | ivDde Removal Efficiency |
| 2% in DMF | 3 minutes | 3 | ~50% |
| 2% in DMF | 5 minutes | 3 | Marginal increase over 3 min |
| 2% in DMF | 3 minutes | 4 | Nominal increase over 3 reps |
| 4% in DMF | 3 minutes | 3 | Near complete removal |
Table 2: Performance in Microwave-Assisted Branched Peptide Synthesis
| Peptide Synthesized | Synthesis Time | Purity |
| Lactoferricin-lactoferrampin chimera | < 5 hours | 77% |
| Histone H2B (118-126) - Ubiquitin (47-76) | < 5 hours | 75% |
| Tetra-branched antifreeze peptide analog | < 5 hours | 71% |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are representative protocols for the use of this compound in SPPS.
Protocol 1: Standard ivDde Group Deprotection
This protocol is suitable for the selective removal of the ivDde protecting group from a peptide synthesized on a solid support.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2-4% hydrazine monohydrate in DMF.
-
Deprotection Reaction: Drain the DMF from the resin and add the hydrazine solution. Gently agitate the resin at room temperature. The reaction can be monitored by taking small aliquots of the solution and measuring the absorbance at 290 nm, which corresponds to the formation of the indazole byproduct.
-
Reaction Time: Allow the reaction to proceed for 3 x 3 minutes (for 4% hydrazine) or until the deprotection is complete as indicated by UV monitoring or a negative Kaiser test on a resin sample.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine and the byproduct.
Protocol 2: Synthesis of a Branched Peptide using Microwave-Enhanced SPPS
This protocol outlines the synthesis of an unsymmetrically branched peptide using Fmoc-Lys(ivDde)-OH on a microwave peptide synthesizer.
-
Resin and Amino Acids: Utilize a suitable resin (e.g., Rink Amide) and Fmoc-protected amino acids with appropriate side-chain protection. Fmoc-Lys(ivDde)-OH is used at the desired branching point.
-
Main Chain Elongation: Perform the standard microwave-assisted SPPS cycles for coupling and deprotection (20% piperidine in DMF) to assemble the main peptide chain.
-
ivDde Deprotection: Following the completion of the main chain, selectively deprotect the ivDde group using 5% hydrazine in DMF.
-
Branch Synthesis: After thorough washing to remove hydrazine, initiate the synthesis of the peptide branch from the deprotected lysine side-chain amine using standard microwave-assisted SPPS cycles.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing Workflows and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex workflows and logical relationships in peptide synthesis.
Caption: Workflow for branched peptide synthesis using this compound.
Caption: Orthogonal deprotection strategy in Fmoc-SPPS with ivDde.
References
Safety Operating Guide
Proper Disposal of Fmoc-D-Lys(Ivdde)-OH: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Fmoc-D-Lys(Ivdde)-OH and associated waste is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While some safety data sheets (SDS) for this compound classify it as non-hazardous, others indicate potential health risks, including harm if swallowed, in contact with skin, or inhaled, and causing serious eye irritation.[1][2][3] Due to this conflicting information, it is prudent to handle the compound and its waste streams with care, adhering to established chemical waste disposal protocols.
A critical consideration is that the common use of this compound in solid-phase peptide synthesis (SPPS) involves hazardous reagents for the removal of the Fmoc and Ivdde protecting groups. The Fmoc group is typically removed with piperidine, a flammable and corrosive liquid, while the Ivdde group is cleaved using hydrazine, an extremely hazardous and suspected carcinogenic substance.[4][5] Consequently, waste generated from these processes must be treated as hazardous.
Disposal Plan: A Step-by-Step Procedural Guide
This section provides a detailed, step-by-step guide for the safe disposal of pure this compound and waste generated from its use in peptide synthesis.
Unused or Expired this compound (Solid Waste)
For the disposal of the pure, solid chemical:
-
Evaluation: Confirm that the this compound has not been contaminated with any hazardous solvents or reagents.
-
Packaging:
-
If possible, keep the chemical in its original, clearly labeled container.
-
If the original container is compromised, transfer the solid waste to a new, clean, and compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Ensure the container is appropriate for solid waste and will not react with the chemical.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the date the container was designated for disposal.
-
-
Storage:
-
Store the labeled waste container in a designated satellite accumulation area (SAA) for hazardous waste.
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of solid chemical waste in the regular trash.
-
Contaminated Labware and Personal Protective Equipment (PPE)
For items such as gloves, weighing paper, and pipette tips contaminated with solid this compound:
-
Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Packaging: The container should be separate from liquid waste and general trash.
-
Labeling:
-
Label the container as "Hazardous Waste."
-
List the contents, for example, "Solid waste contaminated with this compound."
-
-
Disposal: Dispose of the container through your institution's hazardous waste program.
Liquid Waste from Peptide Synthesis
Liquid waste generated during peptide synthesis involving this compound is likely to contain hazardous solvents (e.g., DMF, DCM), piperidine, and/or hydrazine. This waste stream requires careful handling.
-
Segregation:
-
Crucially, do not mix incompatible waste streams. For example, keep acidic and basic solutions separate.
-
Collect halogenated and non-halogenated solvent waste in separate, designated containers.
-
-
Packaging:
-
Use a dedicated, chemically compatible, and leak-proof container for liquid hazardous waste. Glass or solvent-safe plastic containers are typically used.
-
Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion.
-
Keep the container securely closed when not in use.
-
-
Labeling:
-
Clearly label the container with a "Hazardous Waste" tag.
-
List all chemical constituents and their approximate percentages. For example: "Dichloromethane (50%), Dimethylformamide (40%), Piperidine (5%), this compound reaction waste (5%)."
-
-
Storage: Store the liquid waste container in a designated SAA, within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company. Under no circumstances should this waste be poured down the drain.
Experimental Protocols: Waste Handling Methodologies
Protocol for Handling Piperidine-Containing Waste
Piperidine is a flammable and corrosive liquid.
-
Collection: Collect all liquid waste containing piperidine in a designated, properly labeled, and sealed container.
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with a non-combustible material like dry lime, sand, or soda ash and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash it after cleanup is complete.
-
Empty Containers: Empty piperidine containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
Protocol for Handling Hydrazine-Containing Waste
Hydrazine is extremely hazardous and a suspected carcinogen. All work with hydrazine and its waste should be conducted in a chemical fume hood.
-
Collection: Collect all waste containing hydrazine in a dedicated, clearly labeled, and sealed container. This is considered Extremely Hazardous Waste.
-
Spill Management: Treat any hydrazine spill as a major incident. Evacuate the area and do not attempt to clean it up yourself. Notify your supervisor and EHS immediately.
-
Decontamination: An older method for the disposal of small amounts of hydrazine involves dilution with water followed by neutralization with dilute sulfuric acid or oxidation with a dilute solution of sodium hypochlorite. However, modern best practice is to dispose of all hydrazine waste through a licensed hazardous waste contractor without in-lab treatment.
-
Empty Containers: The original, empty hydrazine container must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Liquid Waste Container Fill Level | Do not exceed 90% capacity. | |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | |
| Empty Container Rinsing (Acutely Hazardous) | Must be triple-rinsed with a suitable solvent. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-((1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene)amino)hexanoic acid | C34H42N2O6 | CID 135443653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. nj.gov [nj.gov]
Personal protective equipment for handling Fmoc-D-Lys(Ivdde)-OH
Essential Safety and Handling Guide for Fmoc-D-Lys(Ivdde)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures detail personal protective equipment (PPE), operational handling, and disposal plans to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE) Summary
A risk assessment is crucial for determining the appropriate PPE for specific laboratory conditions. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| Protection Type | Solid Form (Powder) | Solution Form | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Safety goggles or a face shield worn over safety glasses | Protects against airborne particles and chemical splashes.[1][2] Goggles are recommended for handling liquids.[1] |
| Hand Protection | Nitrile gloves | Nitrile gloves (consider double-gloving) | Provides a barrier against skin contact.[2][3] Inspect gloves before use and remove them immediately if contact with the chemical occurs. |
| Body Protection | Laboratory coat | Chemical-resistant laboratory coat | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | NIOSH-approved N95 or P95 respirator | Not generally required if handled in a fume hood | Recommended when handling the powder outside of a fume hood to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe shoes | Closed-toe shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational and Disposal Plans
Adherence to proper handling and disposal protocols is critical for minimizing risks associated with this compound.
Experimental Protocols: Handling Procedures
Handling the Solid Form:
-
Ventilation: Always handle the solid powder within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing, use a balance inside the fume hood or in a ventilated enclosure. Handle with care to avoid creating dust.
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety glasses with side shields. For larger quantities or where dust generation is likely, a particle respirator (N95 or P95) is recommended.
-
Spill Management (Solid): In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, closed container for disposal.
Handling the Solution Form:
-
Preparation: Dissolve this compound in a suitable solvent (e.g., DMF, DMSO) inside a chemical fume hood.
-
Personal Protective Equipment: Wear a lab coat, safety goggles, and nitrile gloves. Consider double-gloving for added protection.
-
Transferring Solutions: Use appropriate tools such as pipettes or syringes for transferring solutions to prevent splashes and spills.
-
Spill Management (Liquid): Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for disposal.
Disposal Plan
All waste containing this compound, whether in solid or solution form, must be treated as chemical waste.
-
Waste Collection: Collect all waste materials (excess reagent, contaminated gloves, absorbent materials, etc.) in a clearly labeled, sealed, and appropriate waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless compatible.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Packaging: Dispose of the original product container as unused product.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
